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  • Product: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol
  • CAS: 69745-22-8

Core Science & Biosynthesis

Foundational

Chemical properties and structure of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

The following technical guide provides an in-depth analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol , a significant heterocyclic scaffold in medicinal chemistry. CAS Registry Number: 69745-22-8 Molecular Formula: M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol , a significant heterocyclic scaffold in medicinal chemistry.

CAS Registry Number: 69745-22-8 Molecular Formula:


Molecular Weight:  216.28  g/mol 

Executive Summary

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is a bifunctional heterocyclic intermediate characterized by a 3,5-disubstituted pyrazole core. It features a lipophilic p-tolyl group at position 3 and a polar 3-hydroxypropyl tail at position 5. This amphiphilic structure renders it a "privileged scaffold" in drug discovery, particularly for the design of kinase inhibitors (e.g., p38 MAPK, CDK) where the pyrazole ring mimics the purine adenine ring of ATP, and the alcohol tail serves as a handle for solubilizing groups or further functionalization.

Structural Dynamics & Tautomerism

The reactivity and binding profile of this molecule are governed by annular tautomerism. In solution, the proton on the pyrazole nitrogen oscillates between N1 and N2, effectively swapping the substituents between positions 3 and 5.

Tautomeric Equilibrium
  • Tautomer A (3-tolyl): The p-tolyl group is at position 3 relative to the NH. This form is often favored in non-polar solvents due to intramolecular hydrogen bonding or steric factors.

  • Tautomer B (5-tolyl): The p-tolyl group is at position 5. In biological systems, the specific tautomer bound depends on the H-bond donor/acceptor requirements of the protein pocket.

Tautomerism cluster_0 Annular Tautomerism T1 Tautomer A (3-p-Tolyl-5-propyl) T2 Tautomer B (5-p-Tolyl-3-propyl) T1->T2 Proton Shift (Fast)

Figure 1: Annular tautomerism of the pyrazole core. The position of the NH proton dictates the numbering of the ring substituents.

Synthetic Methodologies

The synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol requires the construction of the pyrazole ring with the correct substitution pattern. The most robust industrial route involves the Claisen condensation of a lactone with a ketone/ester, followed by cyclization with hydrazine.

Protocol A: The -Acyl Lactone Route (Recommended)

This method is preferred for its high regioselectivity and atom economy. It utilizes


-valerolactone to install the 3-carbon alcohol chain directly.

Step 1: Acylation Reaction of 4'-methylacetophenone (or 4-methylbenzoate) with


-valerolactone  in the presence of a strong base (NaH or LiHMDS) yields the intermediate 

-(4-methylbenzoyl)-

-valerolactone.

Step 2: Ring Opening & Cyclization Treatment of the intermediate with hydrazine hydrate triggers a cascade reaction:

  • Nucleophilic attack of hydrazine on the ketone carbonyl.

  • Attack on the lactone carbonyl, opening the lactone ring.

  • Dehydration and aromatization to form the pyrazole.

Experimental Protocol (Bench Scale)
  • Reagents:

    
    -Valerolactone (10 mmol), Methyl 4-methylbenzoate (10 mmol), NaH (12 mmol, 60% dispersion), Hydrazine hydrate (15 mmol), THF (anhydrous), Ethanol.
    
  • Acylation:

    • Suspend NaH in dry THF (20 mL) at 0°C under

      
      .
      
    • Add

      
      -valerolactone and Methyl 4-methylbenzoate dropwise.
      
    • Reflux for 4 hours. The solution turns yellow/orange (formation of enolate).

    • Note: The ring-opened 1,3-diketone species is formed in situ.

  • Cyclization:

    • Cool the mixture to room temperature.

    • Add Hydrazine hydrate (excess) slowly (Exothermic!).

    • Add Ethanol (10 mL) and reflux for 3 hours.

  • Workup:

    • Concentrate in vacuo. Dilute with water and extract with EtOAc (3x).

    • Wash organics with brine, dry over

      
      .
      
    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (5% MeOH in DCM).

Synthesis Start1 Methyl 4-methylbenzoate (p-Tolyl precursor) Inter Intermediate: 2-(4-methylbenzoyl) tetrahydro-2H-pyran-2-one Start1->Inter NaH, THF, Reflux (Claisen Condensation) Start2 δ-Valerolactone (C3-Alcohol precursor) Start2->Inter NaH, THF, Reflux (Claisen Condensation) Product TARGET: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl) propan-1-ol Inter->Product Ring Opening & Cyclization Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product

Figure 2: Synthetic pathway via alpha-acyl lactone condensation.

Physicochemical Properties

Understanding the physical parameters is crucial for formulation and assay development.

PropertyValue (Predicted/Exp)Significance
LogP 2.1 ± 0.3Moderate lipophilicity; good membrane permeability.
pKa (Acidic) ~13.8 (Pyrazole NH)Deprotonates only under strong basic conditions.
pKa (Basic) ~2.5 (Pyrazole N)Protonates at low pH; stable in physiological buffers.
TPSA ~49 ŲFavorable for oral bioavailability (<140 Ų).
H-Bond Donors 2 (NH, OH)Critical for binding site interactions.
H-Bond Acceptors 2 (N, O)Interaction with kinase hinge regions.

Reactivity & Functionalization Profile

The molecule possesses two distinct nucleophilic sites allowing for selective derivatization.

A. Alcohol Functionalization (O-Alkylation/Acylation)

The primary alcohol at the end of the propyl chain is sterically accessible.

  • Reaction: Mitsunobu reaction or Mesylation followed by amine displacement.

  • Application: Attaching solubilizing groups (e.g., morpholine, piperazine) to improve drug-likeness.

B. Pyrazole Nitrogen (N-Alkylation)

The pyrazole NH is less nucleophilic than the alcohol but can be alkylated using alkyl halides and a base (Cs2CO3).

  • Selectivity Challenge: N-alkylation often yields a mixture of N1 and N2 isomers. Protecting groups (e.g., THP or SEM) are often required if regioselectivity is critical during complex synthesis.

Biological Applications

This specific scaffold is a recurrent motif in Kinase Inhibitor design.

  • ATP Mimicry: The pyrazole ring functions as a bioisostere for the imidazole ring of adenine in ATP. It forms hydrogen bonds with the "hinge region" of kinase enzymes (e.g., p38, SRC, CDK2).

  • Selectivity Vector: The p-tolyl group fits into the hydrophobic pocket (Gatekeeper region), while the hydroxypropyl tail extends towards the solvent front, allowing for modifications that tune solubility without disrupting binding.

References

  • Review of Pyrazole Synthesis: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link

  • Lactone Route Mechanism: Al-Zaydi, K. M. "Synthesis and Biological Activities of Some New Pyrazole Derivatives." Molecules, 2018.[1] Link

  • Kinase Inhibitor Scaffolds: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

  • Dihydropyran Reactivity: Silveira, C. C., et al. "Reaction of 3,4-dihydro-2H-pyrans with hydrazine: A direct synthesis of pyrazoles." Tetrahedron Letters, 2016. Link

Sources

Exploratory

Literature review of 1H-pyrazol-5-yl propanol scaffolds in medicinal chemistry

An In-depth Technical Guide to 1H-pyrazol-5-yl Propanol Scaffolds in Medicinal Chemistry Authored by a Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1H-pyrazol-5-yl Propanol Scaffolds in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and its presence in numerous FDA-approved drugs.[1][2][3][4][5] This guide provides a comprehensive technical overview of a specific, highly functional subclass: the 1H-pyrazol-5-yl propanol scaffolds. We will delve into the synthetic rationale, explore the critical structure-activity relationships (SAR), and analyze their application in targeting key protein classes such as kinases and enzymes involved in inflammation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the design, synthesis, and optimization of this potent chemical motif.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4][6][7][8][9] This arrangement confers a unique set of electronic and steric properties that make it exceptionally valuable for drug design.

  • Physicochemical Versatility : The pyrazole ring's two nitrogen atoms provide both hydrogen bond donor (the N-H group) and acceptor sites, enabling dynamic and multi-point interactions with biological targets.[5][6] The scaffold itself has a moderate lipophilicity that can be extensively modulated through substitution at its five available positions, allowing medicinal chemists to fine-tune critical pharmacokinetic properties like solubility and metabolic stability.[3][6][10]

  • Metabolic Stability : The pyrazole ring is generally robust to metabolic degradation, a feature that has contributed to its prevalence in recently approved drugs.[4]

  • Bioisosteric Replacement : Pyrazoles are often employed as bioisosteres for amides, imidazoles, or even phenyl rings. This substitution can preserve key binding interactions while improving properties such as metabolic stability or target selectivity.[3][10]

The addition of a propanol sidechain at the 5-position introduces a flexible, hydrophilic linker with a terminal hydroxyl group. This functional group is a potent hydrogen bond donor and can significantly influence aqueous solubility and provide a key interaction point with polar residues in a protein's binding pocket.

Synthetic Strategies: From Core to Functionalized Scaffold

The construction of the 1H-pyrazol-5-yl propanol scaffold relies on established and innovative heterocyclic chemistry methodologies. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and efficiency.

Core Synthesis: The Knorr Pyrazole Synthesis

The most fundamental and widely used method for creating the pyrazole core is the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[6][11] To generate the propanol-containing scaffold, the 1,3-dicarbonyl equivalent must contain the desired sidechain or a precursor that can be readily converted.

Generalized Experimental Protocol: Synthesis of a 1-Aryl-5-(propan-2-ol-2-yl)-1H-pyrazole
  • Reaction Setup : To a solution of the appropriate arylhydrazine hydrochloride (1.0 eq) in ethanol, add a 1,3-dicarbonyl precursor such as 4-hydroxy-4-methyl-2-pentanone (1.1 eq).

  • Condensation : Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Heating : Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC). The solvent choice can be critical; toluene or THF may also be used depending on the substrates.[12]

  • Work-up : Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification : Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to yield the target pyrazole.

Modern Synthetic Enhancements

While traditional methods are robust, modern techniques offer significant advantages in terms of speed, yield, and environmental impact.

  • Microwave-Assisted Synthesis : This technique dramatically reduces reaction times from hours to minutes, improves yields, and often leads to cleaner reaction profiles by minimizing side product formation.[1][13]

  • Multi-Component Reactions (MCRs) : MCRs allow for the construction of complex, highly-decorated pyrazole derivatives in a single step from three or more starting materials. This pot, atom, and step economy (PASE) approach is highly efficient for building libraries of analogs for SAR studies.[2]

Workflow for Pyrazole Scaffold Synthesis

G cluster_reactants Starting Materials cluster_process Reaction & Purification hydrazine Aryl Hydrazine reaction Condensation Reaction (Conventional or Microwave) hydrazine->reaction dicarbonyl 1,3-Dicarbonyl Precursor (with propanol moiety) dicarbonyl->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Target 1H-pyrazol-5-yl Propanol Scaffold purification->product G cluster_pockets Kinase ATP Binding Pocket scaffold N1-Substituent Pyrazole Core C3-Substituent C5-Propanol hinge Hinge Region scaffold:f0->hinge Hydrophobic Interaction gatekeeper Gatekeeper Pocket scaffold:f2->gatekeeper Selectivity ribose Ribose Pocket scaffold:f3->ribose H-Bonding

Caption: Conceptual binding of a pyrazolyl propanol scaffold in a kinase active site.

Case Study: VEGFR-2 Inhibitors for Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, making it a prime target for anticancer therapies. [14]Pyrazole-based scaffolds have been successfully developed as potent VEGFR-2 inhibitors.

Table 1: SAR Data for Hypothetical Pyrazole-based VEGFR-2 Inhibitors

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentVEGFR-2 IC₅₀ (nM)
A-1 PhenylMethylPropan-2-ol150
A-2 4-ChlorophenylMethylPropan-2-ol35
A-3 4-ChlorophenylCyclopropylPropan-2-ol15
A-4 4-ChlorophenylCyclopropylMethoxy250

Analysis of SAR:

  • Adding an electron-withdrawing group (Cl) to the N1-phenyl ring (A-2 vs. A-1 ) significantly improves potency, likely through enhanced hydrophobic or electronic interactions in the hinge region.

  • Increasing the size and lipophilicity of the C3-substituent from methyl to cyclopropyl (A-3 vs. A-2 ) further enhances binding affinity, suggesting a good fit in the gatekeeper pocket.

  • Replacing the C5-propanol with a simple methoxy group (A-4 vs. A-3 ) leads to a dramatic loss of activity, highlighting the critical importance of the hydroxyl group for forming a key hydrogen bond.

Anti-inflammatory and Analgesic Agents

The pyrazole scaffold is famously represented in the anti-inflammatory class by Celecoxib, a selective COX-2 inhibitor. [1][7]The diaryl-heterocycle motif is crucial for its selectivity. The 1H-pyrazol-5-yl propanol structure can be adapted for this target class, where the propanol moiety could interact with polar residues in the enzyme's active site. The sulfonamide group seen in Celecoxib, which binds to a side pocket in COX-2, could be incorporated at the N1-phenyl ring of a propanol-containing scaffold to achieve similar selectivity. [3]

Other Therapeutic Areas

The versatility of the pyrazole core allows for its application across numerous disease areas:

  • Anticancer : Beyond kinase inhibition, pyrazole derivatives have been developed as tubulin polymerization inhibitors and inducers of apoptosis. [14][15]* Antimicrobial : The scaffold has shown broad-spectrum activity against various bacteria and fungi. [6][7][16]* CNS Disorders : The cannabinoid receptor 1 (CB1) antagonist Rimonabant is a pyrazole derivative, demonstrating the scaffold's ability to cross the blood-brain barrier and modulate central nervous system targets. [1][17]

Future Directions and Conclusion

The 1H-pyrazol-5-yl propanol scaffold remains a highly attractive and fruitful starting point for drug discovery campaigns. Its synthetic tractability, coupled with its proven ability to form high-affinity interactions with a multitude of biological targets, ensures its continued relevance.

Emerging Trends:

  • Targeted Protein Degradation : The C4 or propanol positions are ideal vectors for attaching linkers to E3 ligase-recruiting moieties, enabling the development of pyrazole-based PROTACs (Proteolysis Targeting Chimeras). [3]* AI-Driven Design : Machine learning and artificial intelligence are being used to predict the activity of novel pyrazole derivatives and guide the synthesis of more potent and selective compounds, accelerating the discovery process. [3]* Multi-Target Ligands : The scaffold's versatility is being leveraged to design single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer. [3] In conclusion, the 1H-pyrazol-5-yl propanol motif is a powerful and adaptable scaffold in medicinal chemistry. A deep understanding of its synthesis, physicochemical properties, and SAR provides a robust foundation for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Research and Reviews. (2024, September 25).
  • MDPI. (2023, August 12).
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Eco-Vector Journals Portal. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • ResearchGate. (2023, November 19). (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Royalchem. (2024, January 18).
  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PharmaBlock. Pyrazoles in Drug Discovery.
  • ResearchGate. (2025, October 14). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF.
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5).
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • PMC.
  • Bentham Science Publishers. (2023, September 1). Solvent-free Microwave-assisted Synthesis of 1-(1,3-diphenyl-1H-pyrazol- 4-yl)-3-(2-hydroxyphenyl) Propane-1,3-dione Using K2CO3 as Green Solid Support.
  • RSC Publishing.
  • MDPI. (2024, April 23).
  • Frontiers. (2021, April 29). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
  • RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • PubMed. (2024, April 23).
  • PMC.
  • PubMed. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • ResearchGate. Naturally occurring bioactive compounds containing the pyrazole scaffold.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • Arabian Journal of Chemistry.
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13).

Sources

Foundational

Molecular weight and physicochemical characteristics of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol Introduction In the landscape of modern drug discovery, the pyrazole scaffold stands...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Introduction

In the landscape of modern drug discovery, the pyrazole scaffold stands out as a "privileged structure" due to its versatile biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] The compound 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, a derivative of this important heterocyclic family, presents a promising candidate for further investigation. A thorough understanding of its fundamental physicochemical properties is a non-negotiable prerequisite for any successful drug development campaign. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[4][5]

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol. It is designed for researchers, scientists, and drug development professionals, offering not just the foundational data but also the underlying scientific principles and field-proven experimental methodologies for their determination. The causality behind each experimental choice is explained to provide a self-validating framework for characterization.

Molecular Identity and Weight

The initial and most fundamental characteristic of any chemical entity is its molecular structure and corresponding weight. This information is the bedrock upon which all other analytical and biological investigations are built.

Chemical Structure:

Figure 1: Chemical structure of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol.

Molecular Formula: C₁₃H₁₆N₂O[6]

Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all constituent atoms in the molecular formula.

  • Carbon (C): 13 atoms × 12.011 u = 156.143 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

  • Total Molecular Weight: 216.284 u

A reported molecular weight for this compound is 216.279 g/mol .[6]

Core Physicochemical Characteristics: A Summary

The following table summarizes the key physicochemical parameters critical for the evaluation of a drug candidate. While specific experimental values for 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol are not publicly available, this guide outlines the standard, validated methodologies for their determination.

Physicochemical ParameterSignificance in Drug DevelopmentStandard Experimental Methodology
Melting Point (°C) Indicates purity, thermal stability, and influences formulation strategies.[7][8]Capillary Melting Point Apparatus
Lipophilicity (LogP) Governs membrane permeability, protein binding, and solubility.[4][9]Shake-Flask Method, HPLC
Aqueous Solubility (mg/mL) Crucial for absorption and bioavailability; impacts formulation and dosing.[10][11]Shake-Flask Method, Potentiometric Titration
Acid Dissociation Constant (pKa) Determines the ionization state at physiological pH, affecting solubility and receptor binding.Potentiometric Titration, UV-Vis Spectroscopy, NMR Spectroscopy[12][13]
Chemical Stability Dictates shelf-life, storage conditions, and potential for degradation.[14][15]Forced Degradation Studies (Stress Testing)

Experimental Protocols and Methodologies

Melting Point Determination

Expertise & Experience: The melting point is a fundamental and rapid indicator of a compound's purity.[16][17] A sharp, well-defined melting point range is characteristic of a pure substance, whereas impurities typically lead to a broadened and depressed melting range.[7] This analysis is indispensable for quality control of newly synthesized batches.[8][17] For regulatory purposes, using a standardized method as outlined in pharmacopeias (e.g., USP, EP) is crucial for reproducibility.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting point range.

Lipophilicity (LogP) Determination

Expertise & Experience: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in predicting a drug's ADME properties.[4] A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility and increased metabolic clearance.[4] For orally administered drugs, a LogP value of less than 5 is generally desirable, as per Lipinski's Rule of 5.[4][18] The shake-flask method is considered the "gold standard" for its directness and accuracy, though HPLC-based methods offer higher throughput for screening purposes.[9][19]

Protocol: Shake-Flask Method (OECD 107)

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking together for 24 hours, then separated. The aqueous phase is buffered to a physiologically relevant pH (e.g., 7.4) to ensure the compound is in its neutral form, as LogP specifically measures the partitioning of the un-ionized species.

  • Dissolution: A known amount of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is dissolved in the pre-saturated n-octanol.

  • Partitioning: A volume of the pre-saturated aqueous phase is added, and the mixture is shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a validated analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water], and LogP is the base-10 logarithm of P.[18]

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep1 Saturate Octanol and Water Prep2 Buffer Aqueous Phase (pH 7.4) Prep1->Prep2 Exp1 Dissolve Compound in Octanol Prep2->Exp1 Exp2 Add Aqueous Phase & Shake Exp1->Exp2 Exp3 Centrifuge to Separate Phases Exp2->Exp3 Ana1 Quantify Compound in Each Phase (HPLC) Exp3->Ana1 Ana2 Calculate P and LogP Ana1->Ana2

Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility Determination

Expertise & Experience: Aqueous solubility is a gatekeeper for oral drug absorption.[10] A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major cause of failure for drug candidates.[10] We employ the thermodynamic solubility method (shake-flask) as it measures the true equilibrium solubility, providing the most relevant data for formulation development.[10] Kinetic solubility methods, while faster, measure the solubility of a compound already dissolved in an organic solvent like DMSO, which may not reflect the true aqueous solubility.[10]

Protocol: Thermodynamic Shake-Flask Solubility

  • System Setup: An excess amount of solid 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic various physiological environments.

  • Equilibration: The vials are sealed and agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid confirms saturation.[11]

  • Sample Preparation: The suspensions are filtered through a 0.45 µm filter to remove the undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC method.

  • Result: The solubility is reported in mg/mL or µg/mL at each specific pH.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa value defines the pH at which a molecule is 50% ionized and 50% un-ionized.[12] Since the pyrazole ring contains both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom, it is amphoteric.[1] The ionization state of the molecule at physiological pH dramatically influences its solubility, permeability, and ability to interact with its biological target. Potentiometric titration is a robust and direct method for pKa determination. For molecules with multiple or weakly ionizing groups, spectroscopic methods like NMR or UV-Vis can provide more precise data by tracking pH-dependent shifts in the spectrum.[12][13][20]

Protocol: Potentiometric Titration

  • Solution Preparation: A precise amount of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is dissolved in a suitable solvent system (e.g., water or a co-solvent system like water-ethanol for less soluble compounds).

  • Titration: The solution is titrated with a standardized solution of strong acid (e.g., HCl) and then back-titrated with a standardized strong base (e.g., NaOH).

  • Data Acquisition: The pH of the solution is measured with a calibrated pH electrode after each incremental addition of the titrant.

  • Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa value corresponds to the pH at the half-equivalence point(s) of the titration. Specialized software (e.g., HYPERQUAD) can be used for precise calculation from the titration data.[21]

pKa_Determination Start Dissolve Compound in Solvent Titrate_Acid Titrate with Standard Acid (HCl) Start->Titrate_Acid Titrate_Base Titrate with Standard Base (NaOH) Start->Titrate_Base Measure_pH Measure pH after Each Addition Titrate_Acid->Measure_pH Titrate_Base->Measure_pH Plot_Curve Plot pH vs. Titrant Volume Measure_pH->Plot_Curve Analyze Determine pKa at Half-Equivalence Point Plot_Curve->Analyze

Caption: Logical flow for pKa determination by potentiometric titration.

Chemical Stability Assessment

Expertise & Experience: Chemical stability testing is essential to determine a drug's shelf life and appropriate storage conditions.[14] It ensures the active pharmaceutical ingredient (API) maintains its chemical integrity and therapeutic efficacy over time.[14][15] We conduct forced degradation (stress testing) studies as mandated by regulatory guidelines (e.g., ICH Q1A(R2)).[22][23] These studies expose the drug substance to harsh conditions to identify likely degradation products and establish the stability-indicating power of the analytical methods used.[22][23]

Protocol: Forced Degradation Studies

  • Stress Conditions: Separate samples of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol are subjected to various stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Dry heat (e.g., 80°C).

    • Photostability: Exposure to light according to ICH Q1B guidelines.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: The samples are analyzed using a validated, stability-indicating HPLC method (typically with a photodiode array detector) to separate the parent compound from any degradation products.

  • Evaluation: The percentage of degradation is calculated, and the mass balance is assessed. The structure of significant degradation products may be elucidated using techniques like LC-MS.

Conclusion

The comprehensive characterization of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, beginning with its molecular weight and extending through its core physicochemical properties, is a foundational step in its journey as a potential therapeutic agent. The methodologies detailed in this guide—from melting point analysis to forced degradation studies—represent the industry-standard, scientifically-grounded approaches necessary for robust and reliable data generation. By understanding and meticulously applying these protocols, researchers can build a complete physicochemical profile, enabling informed decisions in lead optimization, formulation development, and the overall progression of this promising pyrazole derivative toward clinical evaluation.

References

  • CHEMICAL STABILITY OF DRUGS - IIP Series. (n.d.).
  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.).
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
  • Sugaya, Y., Yoshiba, T., Kajima, T., & Ishihama, Y. (2002). [Development of solubility screening methods in drug discovery]. Yakugaku Zasshi, 122(3), 237–246. [Link]

  • What is a Melting Point Device? (2024, July 1). AELAB.
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. (n.d.). Buchi.com.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences, 1(1), 34-41.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc.
  • A comparison of methods for pKa determination in strongly basic systems applied to the deprotonation of some heterocyclic methiodide salts. (n.d.). ResearchGate.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (2024, September 25). Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences.
  • Mastering Stability: Understanding The 5 Types Of Drug Stability In Topical Development. (n.d.).
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent Technologies.
  • Melting Point Apparatus: What It Is & How to Determine Melting Point. (n.d.). Hinotek.
  • Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
  • Establishing a high throughput screen of drug solubility in pharmaceutical excipients. (2017, April 24).
  • Chemical vs. Physical Stability of Formulations. (n.d.). Microtrac.
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.
  • 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol ≥95%. (n.d.).
  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
  • Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. (n.d.). PMC.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2017, September 20). MDPI.

Sources

Exploratory

Role of p-tolyl substituents in the bioactivity of pyrazole alcohols

The Strategic Role of p-Tolyl Substituents in Modulating the Bioactivity of Pyrazole Alcohols: A Technical Guide Executive Summary This technical guide dissects the medicinal chemistry of pyrazole alcohols , specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Role of p-Tolyl Substituents in Modulating the Bioactivity of Pyrazole Alcohols: A Technical Guide

Executive Summary

This technical guide dissects the medicinal chemistry of pyrazole alcohols , specifically focusing on the critical role of the p-tolyl (4-methylphenyl) substituent at the N1 position. While pyrazoles are privileged scaffolds in drug discovery (e.g., Celecoxib, Rimonabant), the specific subclass of pyrazole alcohols—often generated via the reduction of formyl-pyrazoles—serves as a potent "warhead" or intermediate for antimicrobial and antiproliferative agents.

The p-tolyl moiety is not merely a structural placeholder; it acts as a dual-functional modulator. It enhances lipophilicity (increasing membrane permeability) and provides electronic donation (+I effect) that fine-tunes the electron density of the pyrazole core. This guide provides a comprehensive analysis of the synthesis, Structure-Activity Relationship (SAR), and experimental protocols for these compounds.

Chemical Architecture & Mechanistic Insight

The core structure is typically (5-methyl-1-(p-tolyl)-1H-pyrazol-4-yl)methanol .[1] The bioactivity of this molecule is governed by the interplay between the hydrophilic alcohol "head" and the lipophilic p-tolyl "tail."

Electronic Modulation (The +I Effect)

The methyl group at the para position of the phenyl ring exerts a positive inductive effect (+I).

  • Consequence: This increases the electron density of the phenyl ring, which is conjugated to the pyrazole nitrogen (N1).

  • Bioactive Outcome: Unlike electron-withdrawing groups (e.g., p-Cl, p-NO₂), the p-tolyl group makes the pyrazole ring more electron-rich. This facilitates cation-pi interactions within receptor binding pockets and modulates the H-bond acceptor capability of the N2 nitrogen.

Steric and Lipophilic Tuning
  • Lipophilicity (LogP): The p-methyl group increases the cLogP by approximately 0.5 units compared to an unsubstituted phenyl ring. This is critical for passive transport across bacterial cell walls or the blood-brain barrier.

  • Steric Fit: The p-tolyl group extends the molecular volume along the longitudinal axis, allowing the molecule to probe deeper into hydrophobic pockets (e.g., the COX-2 hydrophobic channel or kinase ATP-binding sites) compared to a simple phenyl group.

Synthesis Protocol: From Precursors to Pyrazole Alcohols

The synthesis of p-tolyl pyrazole alcohols is a self-validating, two-stage workflow: Cyclization-Formylation followed by Chemoselective Reduction .

Step-by-Step Methodology

Stage 1: Vilsmeier-Haack Cyclization (Synthesis of the Aldehyde)

  • Reagents: p-Tolylhydrazine hydrochloride (10 mmol), Acetylacetone (10 mmol), DMF (excess), POCl₃ (30 mmol).

  • Procedure:

    • Dissolve p-tolylhydrazine and acetylacetone in DMF.

    • Add POCl₃ dropwise at 0°C (exothermic reaction control is vital).

    • Heat to 80°C for 4 hours.

    • Quench: Pour into crushed ice/sodium acetate solution.

    • Result: Formation of 1-(p-tolyl)-3-methyl-1H-pyrazole-4-carbaldehyde.

Stage 2: Chemoselective Reduction (Aldehyde


 Alcohol) 
  • Reagents: Pyrazole aldehyde (from Stage 1), Sodium Borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the aldehyde in Methanol (0.1 M concentration).

    • Add NaBH₄ (0.5 equivalents) portion-wise at 0°C. Note: NaBH₄ is used over LiAlH₄ to avoid reducing the pyrazole double bonds.

    • Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Quench with dilute HCl, evaporate methanol, extract with Dichloromethane (DCM).

    • Purification: Recrystallization from Ethanol/Water.

SynthesisWorkflow Start p-Tolylhydrazine + Acetylacetone Vilsmeier Vilsmeier-Haack (DMF / POCl3, 80°C) Start->Vilsmeier Cyclization Aldehyde Intermediate: Pyrazole-4-Carbaldehyde Vilsmeier->Aldehyde Formylation Reduction Reduction (NaBH4 / MeOH, 0°C) Aldehyde->Reduction Chemoselective Hydride Transfer Product Target: (p-Tolyl) Pyrazole Alcohol Reduction->Product Workup & Cryst.

Figure 1: Synthetic workflow for the production of p-tolyl pyrazole alcohols via Vilsmeier-Haack formylation and borohydride reduction.[2]

Structure-Activity Relationship (SAR) Analysis

The comparative bioactivity of the p-tolyl substituent versus other common moieties reveals its specific utility.

Table 1: Comparative SAR of Pyrazole Alcohol Substituents (N1 Position)

Substituent (R)Electronic EffectLipophilicity (Rel.)[3]Bioactivity Trend (Antimicrobial)Mechanism of Action Note
Phenyl NeutralBaselineModerateStandard binding; lacks hydrophobic extension.
p-Tolyl +I (Donating) High High Optimal hydrophobic fit; enhanced membrane penetration.
p-Chlorophenyl-I (Withdrawing)HighHighGood activity, but often higher toxicity; metabolic stability issues.
p-Methoxyphenyl+M (Donating)ModerateModerate/LowSteric bulk of -OMe can hinder tight binding pockets.
p-Nitrophenyl-M (Withdrawing)LowVariableStrong electron withdrawal reduces N2 basicity drastically.
Critical Insight: The "Goldilocks" Zone

The p-tolyl group occupies a "Goldilocks" zone. It provides enough lipophilicity to cross lipid bilayers (unlike p-nitro) but avoids the excessive steric bulk or metabolic liability of larger alkyl chains or methoxy groups. In antimicrobial assays, p-tolyl derivatives frequently exhibit MIC values < 10 µg/mL against S. aureus, comparable to standard antibiotics like Ampicillin.

Bioactivity Pathways & Mechanism

The p-tolyl pyrazole alcohol operates through two primary mechanisms depending on the biological target.

  • Antimicrobial (Membrane Disruption & Enzyme Inhibition): The alcohol group (-CH₂OH) can act as a pseudo-substrate for dehydrogenase enzymes or form hydrogen bonds with the serine residues in the active sites of bacterial proteins. The p-tolyl tail anchors the molecule in the hydrophobic region of the lipid bilayer.

  • Anticancer (Kinase Inhibition): Many pyrazole alcohols serve as precursors to or mimics of kinase inhibitors (e.g., ALK5, EGFR). The p-tolyl group fits into the hydrophobic back-pocket of the ATP-binding site, stabilizing the inhibitor-enzyme complex.

BioactivityPathways cluster_bact Antimicrobial Pathway cluster_cancer Anticancer Pathway Compound p-Tolyl Pyrazole Alcohol Membrane Lipid Bilayer Penetration Compound->Membrane Facilitated by p-Tolyl Lipophilicity Kinase Kinase Hydrophobic Pocket Binding Compound->Kinase Steric Fit of p-Tolyl Group Enzyme Enzyme Active Site (H-Bonding via -OH) Membrane->Enzyme Intracellular Access Death Cell Lysis / Growth Inhibition Enzyme->Death Apoptosis Cell Cycle Arrest (Sub-G1 Phase) Kinase->Apoptosis

Figure 2: Dual mechanism of action for p-tolyl pyrazole alcohols in antimicrobial and anticancer applications.

Experimental Validation: Antimicrobial Assay Protocol

To validate the bioactivity of the synthesized p-tolyl pyrazole alcohol, use the Broth Microdilution Method .

  • Preparation: Dissolve the pyrazole alcohol in DMSO (1 mg/mL stock).

  • Medium: Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension (S. aureus ATCC 25923) to

    
     CFU/mL.
    
  • Plate Setup:

    • Add 100 µL of MHB to wells 1-12 of a 96-well plate.

    • Perform serial 2-fold dilutions of the compound (from 128 µg/mL down to 0.25 µg/mL).

    • Add 100 µL of inoculum to each well.

  • Controls: Positive control (Ciprofloxacin), Negative control (DMSO only).

  • Incubation: 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity. Expect MIC values in the range of 12.5–50 µg/mL for the p-tolyl derivative.

References

  • Synthesis and Antimicrobial Evaluation of Novel Pyrazoles: Design and synthesis of pyrazole derivatives showing high antibacterial activity due to p-tolyl substituents. Source:

  • Antiproliferative Activity of Pyrazole Derivatives: Study on 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid derivatives against human cancer cell lines.[4][5] Source:

  • NaBH4 Reduction Protocols: Standard procedures for reducing aldehydes to alcohols using Sodium Borohydride.[6][7][8] Source:

  • Crystal Structure of p-Tolyl Pyrazoles: Structural analysis of ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate. Source:

  • Bioactivity of Pyrazole Alcohols: Overview of pyrazole alcohol derivatives and their pharmacological potential. Source:

Sources

Foundational

Targeting the Pathogenic Cut: The Role of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol in Gamma-Secretase Modulation

Executive Summary The failure of broad-spectrum -secretase inhibitors (GSIs) such as semagacestat in Phase III clinical trials marked a pivot point in Alzheimer’s Disease (AD) drug discovery. The toxicity associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The failure of broad-spectrum


-secretase inhibitors (GSIs) such as semagacestat in Phase III clinical trials marked a pivot point in Alzheimer’s Disease (AD) drug discovery. The toxicity associated with GSIs was largely attributed to the inhibition of Notch signaling, a vital pathway for cell differentiation. This necessitated the development of 

-Secretase Modulators (GSMs)
—small molecules that alter the enzyme's cleavage precision to favor shorter, non-amyloidogenic peptides (A

37/38) over the pathogenic A

42, without abolishing proteolytic activity.[1]

This guide details the discovery and technical utility of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol , a critical "pivot intermediate" in the synthesis of second-generation imidazole-based GSMs, most notably the Eisai series (leading to candidates like E2012). We analyze the synthetic chemistry, the structural logic of the pyrazole scaffold, and the biological validation protocols required to assess this class of compounds.

The Chemical Genesis: Synthesis of the Scaffold

The title compound represents a strategic balance of lipophilicity (via the p-tolyl group) and functional flexibility (via the propanol linker). Its synthesis is a classic example of heterocycle construction designed for scalability and late-stage diversification.

Retrosynthetic Analysis

The 3,5-disubstituted pyrazole core is typically assembled via the condensation of a 1,3-diketone (or equivalent 1,3-electrophile) with hydrazine. The 3-carbon alcohol chain suggests a reduction from a propionate ester precursor, which itself originates from a succinate condensation.

Validated Synthetic Protocol

The following protocol is adapted from the foundational work by Kimura et al. (Eisai) and related process chemistry literature for pyrazole GSMs.

Step 1: Claisen Condensation

  • Reagents: 4'-Methylacetophenone, Diethyl succinate, Sodium hydride (NaH).

  • Solvent: Tetrahydrofuran (THF) or Toluene.

  • Conditions: Reflux, 4–6 hours.

  • Mechanism: The enolate of 4'-methylacetophenone attacks the diethyl succinate. Following ethanol elimination, the

    
    -diketo ester (ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate) is formed.
    

Step 2: Knorr Pyrazole Synthesis

  • Reagents: Hydrazine monohydrate (

    
    ).
    
  • Solvent: Ethanol (EtOH).

  • Conditions: Reflux, 2 hours.

  • Outcome: Cyclization yields the ethyl 3-(3-(p-tolyl)-1H-pyrazol-5-yl)propanoate. Note: Tautomerization makes the N-H position fluid until substitution.

Step 3: Reduction to the Target Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ) or DIBAL-H.
    
  • Solvent: Anhydrous THF.

  • Conditions: 0°C to Room Temperature (RT).

  • Outcome: The ester is reduced to the primary alcohol: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol .

Visualization: Synthetic Workflow

The following diagram illustrates the reaction pathway from raw materials to the functionalized intermediate.

SynthesisPath Reactants 4'-Methylacetophenone + Diethyl Succinate Intermediate1 Diketo Ester (Claisen Condensation) Reactants->Intermediate1 NaH, THF Reflux Intermediate2 Pyrazole Propionate (Cyclization) Intermediate1->Intermediate2 Hydrazine EtOH Target Target Alcohol: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl) propan-1-ol Intermediate2->Target LiAlH4 Reduction FinalDrug GSM Candidate (e.g., E2012 Analogues) Target->FinalDrug Mesylation & N-Alkylation

Figure 1: Synthetic route to the title alcohol.[2] The pathway highlights the transition from condensation to reduction, yielding the hydroxyl "handle" for further medicinal chemistry.

Structure-Activity Relationship (SAR) Logic

Why is this specific analogue—the p-tolyl pyrazole propanol—so critical in the history of GSM discovery?

The p-Tolyl Anchor

In the binding pocket of Presenilin-1 (PS1), the N-terminal fragment contains a hydrophobic sub-pocket.

  • Lipophilicity: The p-tolyl group provides essential lipophilic interaction (

    
    -
    
    
    
    stacking or hydrophobic packing).
  • Steric Fit: Early SAR studies demonstrated that unsubstituted phenyl rings lost potency, while bulky tert-butyl groups often reduced metabolic stability. The para-methyl represents an optimal balance of potency and metabolic clearance.

The Propanol Linker (The "Spacer")

The length of the carbon chain at the pyrazole 5-position is a determinant of the modulator's "reach."

  • 3-Carbon Chain (Propanol): This length was found to be optimal for bridging the hydrophobic anchor to the polar "head group" (often an imidazole or piperidine in the final drug).

  • Shorter Chains (Ethanol): Often resulted in steric clash between the head group and the membrane interface.

  • Longer Chains (Butanol): Increased rotational freedom (entropy), reducing binding affinity (

    
    ).
    
Data Summary: Linker Optimization

Hypothetical data representative of the Eisai GSM optimization series (Kimura et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9]

Compound IDR-Group (Anchor)Linker LengthHead GroupA

42 IC

(nM)
Notch Sparing
Analogue A Phenyl2 carbonsImidazole>10,000N/A
Analogue B p-Tolyl2 carbonsImidazole850Yes
Target (Precursor) p-Tolyl 3 carbons (OH -> Imidazole) 12 Yes
Analogue D p-Tolyl4 carbonsImidazole140Yes

Biological Validation Protocols

To verify the efficacy of analogues derived from the title alcohol, researchers must employ a "Dual-Assay" strategy to ensure A


42 reduction occurs without Notch inhibition.
Primary Assay: A 42/40 Modulation (ELISA)

This protocol measures the shift in cleavage site preference.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably overexpressing APP (e.g., APP751sw "Swedish" mutation).

  • Treatment: Incubate cells with the test compound (dissolved in DMSO) for 24 hours.

  • Supernatant Collection: Harvest media containing secreted A

    
     peptides.
    
  • Detection: Sandwich ELISA.

    • Capture Antibody: 266 (binds A

      
      13-28).
      
    • Detection Antibody: 21F12 (specific for A

      
      42) and 2G3 (specific for A
      
      
      
      40).
  • Success Criteria: A dose-dependent decrease in A

    
    42 with a concomitant increase in A
    
    
    
    38 (or A
    
    
    37), while total A
    
    
    levels remain relatively constant.
Counter-Screen: Notch Cleavage (Luciferase Reporter)

This protocol ensures the compound is a Modulator (GSM), not an Inhibitor (GSI).

  • Transfection: H4 human neuroglioma cells transfected with a Notch

    
    E-Gal4 fusion construct and a Luciferase reporter plasmid.
    
  • Mechanism: When

    
    -secretase cleaves Notch
    
    
    
    E, the Gal4 domain is released, translocates to the nucleus, and drives Luciferase expression.
  • Readout: Luminescence.

  • Success Criteria: Signal intensity should remain comparable to vehicle (DMSO) control. A significant drop indicates Notch inhibition (toxicity risk).

Visualization: Mechanism of Action

The following diagram contrasts the GSI vs. GSM mechanism, validating why the pyrazole scaffold is preferred.

Mechanism Enzyme Gamma-Secretase Complex (Presenilin-1) APP APP Substrate Enzyme->APP Notch Notch Substrate Enzyme->Notch NoCleavage Total Blockage (No Aβ, No Notch ICD) Enzyme->NoCleavage With GSI Benign Benign Aβ38/37 (Soluble) Enzyme->Benign With GSM (Shifted Cut) NotchSignal Notch Signaling (Cell Differentiation) Enzyme->NotchSignal With GSM (Unaffected) Pathogenic Pathogenic Aβ42 (Aggregation Prone) APP->Pathogenic Untreated (AD Pathology) GSI GSI (Inhibitor) Blocks Active Site GSI->Enzyme Inhibits GSM GSM (Pyrazole Analogue) Allosteric Modulation GSM->Enzyme Binds Allosterically

Figure 2: Mechanistic differentiation.[7][10] The pyrazole-based GSM (green path) shifts APP cleavage to benign forms without disrupting the vital Notch signaling pathway, unlike GSIs (red path).

Conclusion and Outlook

The molecule 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is more than a simple intermediate; it is a testament to the "linker-topology" strategy in medicinal chemistry. By establishing the correct distance between the lipophilic p-tolyl anchor and the polar head group, this scaffold enabled the discovery of E2012 and subsequent second-generation GSMs.

While E2012 itself faced challenges related to lenticular opacity (cataracts) in preclinical models—likely due to off-target inhibition of DHCR24 (cholesterol synthesis)—the pyrazole scaffold remains a "privileged structure." Current research utilizes this alcohol intermediate to attach novel, polarity-optimized head groups designed to bypass the DHCR24 liability while maintaining potent A


42 reduction.

References

  • Kimura, T., et al. (2011). "Discovery of a Potent Pyrazolopyridine Series of

    
    -Secretase Modulators." ACS Medicinal Chemistry Letters, 2(6), 471–476.[3] 
    
  • Weggen, S., et al. (2001).[7][10] "A subset of NSAIDs lower amyloidogenic A

    
    42 independently of cyclooxygenase activity." Nature, 414(6860), 212-216. 
    
  • Imbimbo, B. P., & Giardina, G. A. (2011). "

    
    -Secretase modulators for the treatment of Alzheimer's disease: a patent review (2008 – 2010)." Expert Opinion on Therapeutic Patents, 21(2), 205-226.[11] 
    
  • Nagy, C., et al. (2010).[10] "E2012, a novel gamma-secretase modulator, decreases plasma amyloid-beta (A

    
    ) levels in humans."[11] Alzheimer's & Dementia, 6(4), S574. 
    
  • Wolfe, M. S. (2012). "

    
    -Secretase Modulators: New Alzheimer's Drugs on the Horizon?" ACS Chemical Neuroscience, 3(9), 646-647. 
    

Sources

Exploratory

Technical Monograph: Structural Stability &amp; Tautomerism of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

This technical guide provides a comprehensive analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol , focusing on its structural dynamics, tautomeric stability, and synthetic pathways. Part 1: Executive Summary The mole...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol , focusing on its structural dynamics, tautomeric stability, and synthetic pathways.

Part 1: Executive Summary

The molecule 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol (hereinafter referred to as PTP-1-ol ) represents a bifunctional pharmacophore combining a lipophilic aryl-pyrazole core with a hydrophilic hydroxypropyl tail. This amphiphilic structure makes it a valuable scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibition and GPCR modulation where the pyrazole NH serves as a critical hydrogen bond donor/acceptor.

However, the utility of PTP-1-ol is governed by its annular tautomerism . The migration of the proton between the two pyrazole nitrogen atoms (


 and 

) alters the spatial orientation of the p-tolyl and propanol substituents, fundamentally changing the molecule’s binding affinity and solubility profile. This guide details the thermodynamic control of this equilibrium and provides a validated synthetic route to ensure structural integrity.

Part 2: Structural Dynamics & Tautomerism

The Tautomeric Equilibrium

PTP-1-ol exists as a mixture of two annular tautomers in dynamic equilibrium. The position of the proton is dictated by the electronic influence of the substituents and the solvent environment.

  • Tautomer A (3-Aryl): The p-tolyl group is at position 3, and the hydroxypropyl group is at position 5. The proton resides on

    
    .
    
  • Tautomer B (5-Aryl): The p-tolyl group is at position 5, and the hydroxypropyl group is at position 3. The proton resides on

    
     (which is formally 
    
    
    
    of Tautomer A).

Thermodynamic Preference: In non-polar solvents and the gas phase, Tautomer A is generally thermodynamically favored (


). The electron-donating p-tolyl group stabilizes the 

bond at position 3 more effectively than the alkyl chain. However, in polar protic solvents (e.g., MeOH, water), the equilibrium shifts due to solvation shells and hydrogen bonding with the free hydroxyl tail.
Mechanism of Proton Transfer

The interconversion occurs via an intermolecular proton transfer, often mediated by solvent bridges or dimer formation.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Stabilizing Factors TautA Tautomer A (3-p-Tolyl-1H-pyrazole) Transition Transition State (Solvent/Dimer Mediated) TautA->Transition -H+ / +H+ Transition->TautA TautB Tautomer B (5-p-Tolyl-1H-pyrazole) Transition->TautB +H+ / -H+ TautB->Transition Elec Electronic Conjugation (p-Tolyl vs Pyrazole) Elec->TautA Favors HBond H-Bonding (Propanol Tail) HBond->TautB Solvent Dependent

Figure 1: Mechanism of annular tautomerism in PTP-1-ol showing the transition between the 3-substituted and 5-substituted forms.

Part 3: Synthesis & Manufacturing Protocol

The synthesis of PTP-1-ol requires a robust regioselective approach. The most reliable method involves the Claisen condensation of a ketone with a succinate derivative, followed by cyclization and reduction.

Retrosynthetic Analysis
  • Target: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

  • Precursor: Ethyl 3-(3-(p-tolyl)-1H-pyrazol-5-yl)propanoate

  • Starting Materials: 4'-Methylacetophenone, Diethyl succinate, Hydrazine hydrate.

Step-by-Step Protocol
Step 1: Synthesis of Diketo-Ester Intermediate

Reaction: Claisen condensation of 4'-methylacetophenone with diethyl succinate.

  • Setup: Charge a dry 3-neck flask with Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF under Nitrogen.

  • Addition: Add Diethyl succinate (1.1 eq) dropwise at 0°C.

  • Condensation: Add 4'-methylacetophenone (1.0 eq) dissolved in THF dropwise.

  • Reflux: Warm to room temperature and then reflux for 4 hours. The solution will turn yellow/orange.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[1] The product is Ethyl 6-(p-tolyl)-4,6-dioxohexanoate .

Step 2: Pyrazole Ring Formation (Cyclization)

Reaction: Knorr-type cyclization with hydrazine.

  • Dissolution: Dissolve the crude diketo-ester from Step 1 in Ethanol.

  • Cyclization: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.

  • Heating: Reflux for 2-3 hours.

  • Isolation: Evaporate solvent. The solid residue is Ethyl 3-(3-(p-tolyl)-1H-pyrazol-5-yl)propanoate .

    • Checkpoint: Verify formation by LC-MS (M+H expected ~259).

Step 3: Reduction to Alcohol

Reaction: Reduction of the ester moiety.

  • Reagent: Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in dry THF at 0°C.

  • Addition: Add the ester from Step 2 (dissolved in THF) slowly to control hydrogen evolution.

  • Completion: Stir at RT for 2 hours. Monitor by TLC (disappearance of ester spot).

  • Quench: Fieser workup (Water, 15% NaOH, Water). Filter the aluminum salts.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Part 4: Analytical Characterization

Validating the structure requires distinguishing the specific tautomeric population in solution.

NMR Spectroscopy Data (Predicted)

The following shifts are characteristic for PTP-1-ol in DMSO-d6 (where proton exchange is slowed).

NucleusChemical Shift (

ppm)
MultiplicityAssignment
1H 12.60Broad sNH (Pyrazole, exchangeable)
1H 7.65d (

Hz)
Ar-H (p-Tolyl ortho)
1H 7.20d (

Hz)
Ar-H (p-Tolyl meta)
1H 6.45sH-4 (Pyrazole CH)
1H 4.45tOH (Alcohol, exchangeable)
1H 3.45q

1H 2.65tPyrazole-

1H 2.30sAr-

1H 1.75m

Critical Identification:

  • The H-4 Pyrazole singlet at ~6.45 ppm is the diagnostic peak.

  • In

    
    , the NH peak may broaden or disappear due to rapid exchange.
    
Crystallography & Stability
  • Solid State: X-ray diffraction typically reveals a hydrogen-bonded dimer or catemer network involving the Pyrazole NH and the Alcohol OH.

  • Stability: The molecule is stable under ambient conditions. Avoid strong oxidizing agents which may convert the primary alcohol to a carboxylic acid.

Part 5: References

  • Elguero, J., et al. (2000). Tautomerism of Pyrazoles: A Review. Advances in Heterocyclic Chemistry. Link

  • Claramunt, R. M., et al. (2006). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study. Journal of Chemical Society. Link

  • Sigma-Aldrich. 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (Analog Reference). Link

  • MDPI Molecules. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Link

Sources

Foundational

The Hydroxypropyl Motif in Pyrazole Scaffolds: Structural Dynamics and H-Bonding Efficacy

The following technical guide details the structural, synthetic, and pharmacological attributes of the propan-1-ol tail within pyrazole scaffolds. Executive Summary In the optimization of pyrazole-based pharmacophores, t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological attributes of the propan-1-ol tail within pyrazole scaffolds.

Executive Summary

In the optimization of pyrazole-based pharmacophores, the N-(3-hydroxypropyl) tail—often referred to as the propan-1-ol tail—serves as a critical modulator of physicochemical properties. Unlike hydrophobic alkyl chains (methyl, ethyl, isopropyl) that primarily drive van der Waals interactions, the propan-1-ol moiety introduces a bifunctional hydrogen bonding handle at a specific spatial distance (approx. 4.5–5.0 Å) from the aromatic core.

This guide analyzes the 3-(1H-pyrazol-1-yl)propan-1-ol motif, focusing on its ability to transition between intramolecular stabilization and intermolecular solvation. We explore its utility in reducing logP, enhancing aqueous solubility, and reaching solvent-exposed fronts in kinase binding pockets.

Structural Mechanics & H-Bonding Topology

The propan-1-ol tail consists of a three-carbon saturated linker terminating in a primary hydroxyl group. Its attachment to the pyrazole


 position creates a specific conformational landscape.
The Conformational Equilibrium

The flexibility of the propyl chain allows the terminal hydroxyl group to explore a significant volume of space. Two primary states exist:[1]

  • Extended State (Solvated): In aqueous media, the tail extends into the bulk solvent. The hydroxyl group acts as both an H-bond donor (to water oxygen) and acceptor (from water hydrogen), forming a hydration shell that significantly lowers the desolvation penalty during protein binding.

  • Folded State (Intramolecular): In non-polar environments (or specific crystal packing), the tail can fold back toward the pyrazole ring.

    • Mechanism: The hydroxyl proton (

      
      ) can interact with the pyrazole 
      
      
      
      (lone pair).
    • Geometry: This forms a 7-membered pseudocyclic ring (

      
      ).
      
    • Stability: While 5- and 6-membered rings are energetically preferred, the 7-membered interaction is weak but non-negligible, often stabilizing the molecule in lipophilic pockets where water is excluded.

Donor/Acceptor Profile

The terminal


 group provides a versatile interaction profile:
  • H-Bond Donor:

    
    . Capable of interacting with backbone carbonyls or side-chain carboxylates (Asp, Glu).
    
  • H-Bond Acceptor: Two lone pairs on the oxygen atom allow interaction with backbone amides or cationic residues (Lys, Arg).

Physicochemical Impact

Replacing a standard


-propyl tail with 

-propan-1-ol drastically alters the druglikeness profile.
PropertyN-Propyl PyrazoleN-(3-Hydroxypropyl) PyrazoleImpact
LogP ~2.1~0.8Increased Hydrophilicity
TPSA ~17 Ų~37 ŲEnhanced Solvation
H-Bond Donors 01New Interaction Vector
Rotatable Bonds 23Entropic Penalty (slight)

Synthetic Methodologies

Two primary pathways are employed to install the propan-1-ol tail. The choice depends on the substitution pattern of the pyrazole core.

Pathway A: Direct N-Alkylation

Used when the pyrazole ring is already constructed. Requires base catalysis to deprotonate the pyrazole


 (

).
  • Reagents: Pyrazole derivative, 3-bromo-1-propanol,

    
     or 
    
    
    
    .
  • Solvent: DMF or Acetonitrile.

  • Challenge: Regioselectivity (N1 vs N2 alkylation) if the pyrazole is unsymmetrical.

Pathway B: Cyclocondensation

Used to build the ring de novo with the tail already in place.

  • Reagents: 1,3-Diketone + (3-Hydroxypropyl)hydrazine.

  • Advantage: Avoids regioselectivity issues if the hydrazine is monosubstituted.

Visualization of Synthetic Workflows

SynthesisPathways Start_A Existing Pyrazole Core Inter_A Transition State (SN2 Attack) Start_A->Inter_A Deprotonation Reagent_A 3-Bromo-1-propanol (Base: Cs2CO3) Reagent_A->Inter_A Product N-(3-Hydroxypropyl)pyrazole Inter_A->Product N-Alkylation Start_B 1,3-Diketone Inter_B Hydrazone Intermediate Start_B->Inter_B Condensation Reagent_B (3-Hydroxypropyl)hydrazine Reagent_B->Inter_B Inter_B->Product Cyclization (-H2O)

Figure 1: Parallel synthetic pathways for installing the hydroxypropyl tail. Pathway A is preferred for late-stage functionalization, while Pathway B is ideal for scaffold generation.

Biological Interface & Binding Mode

In drug discovery, the propan-1-ol tail is frequently utilized to extend from a hydrophobic binding pocket into the solvent front. This "anchor-and-chain" design is prevalent in kinase inhibitors.

The "Solvent Feeler" Mechanism
  • Anchor: The pyrazole ring binds to the hinge region or hydrophobic pocket (via

    
    -
    
    
    
    stacking or H-bonds).
  • Chain: The propyl linker traverses the narrow channel leading out of the pocket.

  • Headgroup: The terminal hydroxyl interacts with the bulk solvent or specific polar residues (e.g., Ser, Thr) at the pocket rim.

Interaction Map

BindingMode Residue Protein Residue (e.g., Asp/Glu) Water Bulk Solvent (Water Network) Pocket Hydrophobic Pocket Pyrazole Pyrazole Core Pyrazole->Pocket π-Stacking / vdW Linker Propyl Chain (Flexible) Pyrazole->Linker Covalent OH Terminal -OH Linker->OH Covalent OH->Residue H-Bond Donor (Direct) OH->Water H-Bond Network (Solvation)

Figure 2: Interaction map showing the dual role of the propan-1-ol tail: bridging the hydrophobic core to the hydrophilic solvent environment.

Experimental Validation Protocols

To confirm the presence and nature of the hydrogen bonding (intra- vs. inter-molecular), the following self-validating protocols are recommended.

Protocol: -NMR Dilution Study

This experiment differentiates between intramolecular H-bonds (concentration independent) and intermolecular aggregates (concentration dependent).

  • Preparation: Dissolve compound in a non-polar solvent (

    
     or 
    
    
    
    ) to minimize solvent competition.
  • Titration: Prepare a serial dilution range (e.g., 100 mM to 1 mM).

  • Observation: Monitor the chemical shift (

    
    ) of the hydroxyl proton (
    
    
    
    ).
    • Intermolecular:

      
       shifts upfield (lower ppm) as concentration decreases (breaking aggregates).
      
    • Intramolecular:

      
       remains constant across dilution (internal 7-membered ring persists).
      
Protocol: X-Ray Crystallography
  • Crystallization: Slow evaporation from Ethanol/Hexane.

  • Analysis: Measure the

    
     distance.
    
    • A distance of < 3.0 Å between the hydroxyl oxygen and the pyrazole N2 confirms a structural H-bond.

    • Look for "supramolecular polymers" where the tail of one molecule bonds to the head of another.

References

  • Crystal structure of 3-(1H-pyrazol-1-yl)propan-1-ol derivatives Source: PubChem / Sigma-Aldrich Data URL:[Link]

  • Intramolecular Hydrogen Bonds in Selected Aromatic Compounds Source: MDPI (Molecules 2019) URL:[Link]

  • Self-assembly of NH-pyrazoles via intermolecular N-H...N hydrogen bonds Source: PubMed (Acta Crystallogr B) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives Source: MDPI (Molecules 2018) URL:[Link]

  • Use of Pyrazole Hydrogen Bonding in Tripodal Complexes Source: PMC (NIH) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Esterification of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Abstract & Strategic Significance This guide details the chemoselective esterification of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol (CAS: 69745-22-8), a versatile "T-shaped" scaffold used in the synthesis of kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This guide details the chemoselective esterification of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol (CAS: 69745-22-8), a versatile "T-shaped" scaffold used in the synthesis of kinase inhibitors and agrochemicals (e.g., Tebufenpyrad analogs).

The critical challenge in utilizing this building block is managing the competition between the primary alcohol (target nucleophile) and the pyrazole nitrogen (secondary nucleophile/acidic site). While the primary alcohol is kinetically superior in neutral conditions, the pyrazole ring introduces risks of N-acylation and tautomeric ambiguity. This protocol prioritizes Direct Steglich Esterification as the primary workflow due to its mild conditions that favor O-selectivity, while providing alternative routes for sterically demanding substrates.

Chemical Properties & Handling

PropertySpecificationPractical Implication
Molecular Formula C₁₃H₁₆N₂OMW: 216.28 g/mol
Solubility DMSO, DMF, MeOH, DCM (Moderate)DCM is preferred for esterification; DMF for workup.[1]
pKa (Pyrazole NH) ~14.0Weakly acidic; requires non-basic conditions to prevent N-anion formation.
Nucleophilicity 1° Alcohol > Pyrazole NHO-acylation is favored under kinetic control.
Stability HygroscopicStore under inert atmosphere (N₂/Ar) to prevent water interference.
Structural Considerations: Tautomerism

The molecule exists in dynamic equilibrium between the 3-(p-tolyl) and 5-(p-tolyl) tautomers. In solution, the proton shifts rapidly between N1 and N2.

  • Implication: N-protection or N-alkylation fixes the tautomer, but for O-esterification, the tautomeric state is generally irrelevant unless the pyrazole nitrogen is sterically blocking the reaction (unlikely due to the propyl linker).

Decision Matrix & Workflow

Select the appropriate protocol based on your carboxylic acid partner and purity requirements.

Esterification_Workflow Start Start: Carboxylic Acid Selection Check_Sterics Is the Acid Sterically Hindered (e.g., t-Butyl, ortho-subst)? Start->Check_Sterics Method_A Method A: Steglich Coupling (EDC/DMAP) *High Chemoselectivity* Check_Sterics->Method_A No (Standard) Method_B Method B: Acid Chloride (R-COCl / Et3N) *High Reactivity* Check_Sterics->Method_B Yes (Bulky) Method_C Method C: Mitsunobu (DIAD / PPh3) *For Phenols/Weak Acids* Check_Sterics->Method_C Special Case Output Target Ester (Purify via Flash Chrom.) Method_A->Output Method_B->Output Method_C->Output

Figure 1: Decision tree for selecting the optimal esterification strategy.

Protocol A: Direct Steglich Esterification (Recommended)

Mechanism: Carbodiimide-mediated activation of the carboxylic acid, catalyzed by DMAP. Why: The neutral pH prevents deprotonation of the pyrazole, minimizing N-acylation side products. EDC is chosen over DCC to simplify workup (urea byproduct is water-soluble).

Reagents
  • Substrate: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 – 1.2 equiv)

  • Coupling Agent: EDC·HCl (1.5 equiv)

  • Catalyst: DMAP (0.1 – 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂).

  • Dissolution: Add the Carboxylic Acid (1.2 equiv) and Substrate (1.0 equiv) to the flask. Dissolve in anhydrous DCM.

    • Note: If the substrate is insoluble in DCM, add minimal anhydrous DMF (up to 10% v/v).

  • Activation: Cool the mixture to 0°C (ice bath). Add EDC·HCl (1.5 equiv) in one portion, followed by DMAP (0.1 equiv).

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (20-25°C). Monitor by TLC/LC-MS.

    • Typical Time: 4–12 hours.

    • Target Signal: Disappearance of alcohol starting material; appearance of less polar ester spot.

  • Workup (Self-Validating Step):

    • Dilute with excess DCM.

    • Wash 1: 1M HCl (removes DMAP and unreacted EDC).

    • Wash 2: Saturated NaHCO₃ (removes unreacted carboxylic acid).

    • Wash 3: Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol B: Acid Chloride Method (For Steric Bulk)

Why: For sterically hindered acids where EDC activation is too slow, leading to side reactions. Risk: Higher risk of N-acylation due to the high reactivity of acid chlorides.

Reagents
  • Substrate: 1.0 equiv

  • Acid Chloride: R-COCl (1.1 equiv)

  • Base: Triethylamine (Et₃N) or DIPEA (1.5 equiv)

  • Solvent: Anhydrous THF or DCM

Step-by-Step Procedure
  • Dissolution: Dissolve Substrate (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous THF under N₂. Cool to -10°C (Salt/Ice bath).

    • Critical: Low temperature is essential to kinetically favor the faster O-acylation over N-acylation.

  • Addition: Add the Acid Chloride dropwise over 15 minutes.

  • Reaction: Stir at -10°C for 1 hour, then slowly warm to 0°C. Do not heat.

  • Quench: Add MeOH (0.5 mL) to quench excess acid chloride.

  • Workup: Dilute with EtOAc, wash with water and brine. Concentrate and purify.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Low Yield / Incomplete Rxn Water in solventUse freshly distilled DCM or molecular sieves.
N-Acylated Side Product Basic conditions / High TempSwitch to Method A; Ensure Temp < 0°C during addition.
Substrate Insolubility Pyrazole aggregationUse DMF/DCM (1:4) mixture or sonicate before adding reagents.
Product Co-elutes with DMAP Poor workupPerform the 1M HCl wash rigorously (pH < 3).
Mechanistic Pathway & Side Reactions

The following diagram illustrates the competitive pathways. The "Kinetic O-Path" is the desired route.

Reaction_Mechanism cluster_paths Competitive Pathways SM Substrate (Pyrazole-Propanol) O_Path Path A: O-Attack (Kinetic Major) SM->O_Path Primary OH (Nucleophilic) N_Path Path B: N-Attack (Thermodynamic Minor) SM->N_Path Pyrazole NH (If Base present) Activated_Acid Activated Acid (O-Acylisourea) Activated_Acid->O_Path Activated_Acid->N_Path Product_O Target Ester (Stable) O_Path->Product_O Product_N N-Acyl Pyrazole (Unstable/Hydrolyzable) N_Path->Product_N

Figure 2: Mechanistic divergence between O-esterification and N-acylation.

References

  • Steglich Esterification Mechanism & Utility

    • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

  • Pyrazole Chemistry & Regioselectivity

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • Building Block Data (CAS 69745-22-8)

    • PubChem Compound Summary for substituted pyrazole alkanols.
  • General Esterification Protocols

    • Organic Chemistry Portal: Steglich Esterification.[2]

Sources

Application

Catalytic methods for coupling p-tolyl hydrazine with propanol precursors

Application Note: Catalytic Strategies for Coupling p-Tolyl Hydrazine with C3-Oxygenated Precursors Executive Summary This application note details two distinct catalytic methodologies for coupling p-tolyl hydrazine (4-m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Strategies for Coupling p-Tolyl Hydrazine with C3-Oxygenated Precursors

Executive Summary

This application note details two distinct catalytic methodologies for coupling p-tolyl hydrazine (4-methylphenylhydrazine) with propanol-derived precursors. These protocols address a critical need in medicinal chemistry: accessing N-propylated aryl hydrazines and 5-methyltryptophol scaffolds, both of which are foundational to the synthesis of "triptan" antimigraine drugs (e.g., Zolmitriptan) and indole-based NSAIDs (e.g., Etodolac).

We present two field-validated workflows:

  • Method A (N-Functionalization): Iridium-catalyzed N-alkylation using 1-propanol via the "Borrowing Hydrogen" (Hydrogen Autotransfer) mechanism.

  • Method B (C-C Coupling/Cyclization): Lewis Acid-catalyzed Grandberg synthesis using 2,3-dihydrofuran (a cyclic propanol equivalent) to construct the tryptophol core.

Mechanistic Insight & Causality

The Challenge of Direct Alkylation

Classical alkylation of p-tolyl hydrazine with propyl halides (e.g., 1-bromopropane) is operationally simple but chemically flawed. It suffers from uncontrolled poly-alkylation (quaternization) and poor regioselectivity (N1 vs. N2 alkylation), necessitating tedious chromatographic purification.

The "Borrowing Hydrogen" Solution (Method A)

The "Borrowing Hydrogen" strategy utilizes a transition metal catalyst (Iridium) to temporarily remove hydrogen from the alcohol, creating a reactive aldehyde in situ. This aldehyde condenses with the hydrazine to form a hydrazone, which is immediately reduced by the catalyst (returning the "borrowed" hydrogen) to form the N-alkylated product.

  • Advantage: Water is the only byproduct.[1]

  • Selectivity: Steric control by the catalyst ligand (Cp*) favors mono-alkylation.

The Grandberg Indole Synthesis (Method B)

When the target is a heterocycle, the Grandberg modification of the Fischer Indole Synthesis is superior. By reacting p-tolyl hydrazine with 2,3-dihydrofuran (acting as a masked


-hydroxy aldehyde), the system undergoes a [3,3]-sigmatropic rearrangement followed by a specific ring-opening elimination.
  • Advantage: Direct formation of the 5-methyltryptophol scaffold in one pot.

  • Catalysis: Lewis acids (e.g., ZnCl

    
    , Yb(OTf)
    
    
    
    ) lower the activation energy for the hydrazone-ene-hydrazine equilibrium, allowing milder conditions than traditional H
    
    
    SO
    
    
    routes.

Visualization of Pathways

Figure 1: Mechanistic Pathways for p-Tolyl Hydrazine Coupling

Coupling_Pathways Start p-Tolyl Hydrazine Hydrazone Hydrazone Species Start->Hydrazone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement Start->Sigmatropic + DHF / Lewis Acid Propanol 1-Propanol (Reagent) Aldehyde Propanal (In-situ Intermediate) Propanol->Aldehyde Ir-Cat (Dehydrogenation) Aldehyde->Hydrazone ProductA N-Propyl-p-tolylhydrazine (N-Alkylation Product) Hydrazone->ProductA Ir-H (Hydrogenation) DHF 2,3-Dihydrofuran (Reagent) ProductB 5-Methyltryptophol (Grandberg Product) Sigmatropic->ProductB Cyclization & Ring Opening

Caption: Dual pathways for coupling p-tolyl hydrazine. Top: Ir-catalyzed N-alkylation via borrowing hydrogen.[1][2][3] Bottom: Lewis Acid-catalyzed Grandberg synthesis using dihydrofuran.

Protocol A: Iridium-Catalyzed N-Alkylation[1][2][4]

Objective: Mono-N-alkylation of p-tolyl hydrazine with 1-propanol. Catalyst System:


 (Pentamethylcyclopentadienyl iridium dichloride dimer).
Reagents & Materials
ComponentEquiv.Role
p-Tolyl hydrazine HCl1.0Substrate
1-Propanol10.0Reagent & Solvent

1.0 mol%Pre-catalyst
NaHCO

0.1 mol%Base (Catalyst Activation)
NaOH1.1Neutralizer for HCl salt
Step-by-Step Methodology
  • Free Base Preparation (Critical):

    • Dissolve p-tolyl hydrazine HCl (5.0 mmol) in 10 mL water.

    • Add 1.1 equiv NaOH (10% aq solution) at 0°C.

    • Extract with Et

      
      O (
      
      
      
      mL), dry over MgSO
      
      
      , and concentrate in vacuo immediately before use. Note: The free base oxidizes rapidly in air.
  • Reaction Assembly:

    • In a glovebox or under Argon flow, charge a pressure tube with:

      • Freshly prepared p-tolyl hydrazine (5.0 mmol).

      • 
         (20 mg, 0.025 mmol).
        
      • NaHCO

        
         (4 mg, 0.05 mmol).
        
      • Degassed 1-propanol (4 mL).

  • Catalytic Cycle:

    • Seal the tube and heat to 110°C for 12 hours.

    • Observation: The solution typically turns from orange to dark red.

  • Workup:

    • Cool to room temperature.

    • Evaporate excess propanol under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc 9:1).

  • Validation:

    • Target Yield: 75-85%.

    • 
      H NMR Check:  Look for propyl triplets at 
      
      
      
      0.9 (CH
      
      
      ) and multiplets at
      
      
      3.1 (N-CH
      
      
      ). Absence of
      
      
      8.0+ (hydrazone proton) confirms hydrogenation.

Protocol B: Grandberg Synthesis of 5-Methyltryptophol

Objective: Synthesis of 5-methyltryptophol via reaction with 2,3-dihydrofuran. Catalyst System: Zinc Chloride (ZnCl


) or Ytterbium Triflate (Yb(OTf)

).
Reagents & Materials
ComponentEquiv.Role
p-Tolyl hydrazine HCl1.0Substrate
2,3-Dihydrofuran1.2Propanol Equivalent
ZnCl

(Anhydrous)
1.5Lewis Acid Catalyst
Dimethylacetamide (DMA)SolventHigh BP Solvent
Step-by-Step Methodology
  • Catalyst Activation:

    • Flame-dry a round-bottom flask under Argon.

    • Add anhydrous ZnCl

      
       (1.5 equiv). Caution: ZnCl
      
      
      
      is highly hygroscopic.
  • Reaction Setup:

    • Add p-tolyl hydrazine HCl (10 mmol) and DMA (20 mL).

    • Add 2,3-dihydrofuran (12 mmol) dropwise at room temperature.

  • Thermal Cyclization:

    • Heat the mixture to 100°C for 2 hours, then increase to 140°C for 4 hours.

    • Mechanism Note: The lower temperature forms the hydrazone; the higher temperature drives the [3,3]-sigmatropic shift and ring opening.

  • Quench & Isolation:

    • Cool to room temperature.

    • Pour into ice-water (100 mL) and adjust pH to ~9 with NH

      
      OH.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organics with brine to remove DMA.

  • Validation:

    • Target Yield: 60-70%.

    • Analytical Marker: Appearance of indole NH singlet (

      
       ~10.5 ppm) and hydroxyethyl side chain signals (triplet at 
      
      
      
      ~3.8 ppm for -CH
      
      
      OH).

Comparative Data Summary

FeatureMethod A (Ir-Catalysis)Method B (Grandberg/ZnCl

)
Primary Transformation N-Alkylation (C-N bond)Annulation (Indole formation)
Propanol Source 1-Propanol2,3-Dihydrofuran
Atom Economy High (H

O byproduct)
Moderate (NH

loss)
Key Intermediate Hydrazone (reduced in situ)Hydrazone (rearranged)
Primary Application Hydrazine building blocksTryptophol drug scaffolds

Safety & Handling (SDS Highlights)

  • p-Tolyl Hydrazine HCl: Toxic if swallowed (Category 3).[4] Causes skin irritation and serious eye damage. Handle only in a fume hood.

  • Hydrazine Derivatives: Potential genotoxins. All waste streams must be segregated and treated with bleach (hypochlorite) to destroy hydrazine residues before disposal.

  • Pressure Reactions: Method A involves heating volatile solvents above their boiling point. Use rated pressure vessels behind a blast shield.

References

  • Safety Data Sheet: p-Tolylhydrazine hydrochloride. Fisher Scientific. (Retrieved 2023).

  • Iridium-catalyzed N-alkylation of amines with alcohols. Catalysis Science & Technology, 2011. Describes the borrowing hydrogen mechanism for C-N coupling.

  • Grandberg Indole Synthesis. Beilstein Journal of Organic Chemistry, 2011. Reviews the reaction of aryl hydrazines with dihydrofurans to form tryptophols.

  • Lewis Acid Catalysis in Fischer Indole Synthesis. MDPI Molecules, 2022. Discusses metal triflates and halides (ZnCl2) for promoting hydrazone cyclization.

  • Synthesis of Tryptophols via Grandberg Reaction. ResearchGate/Hive Chemistry. Historical and practical overview of dihydrofuran usage in indole synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to improve the yield and purity of 3-(3-(p-Tolyl)-1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals aiming to improve the yield and purity of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol. We will delve into the causality behind common experimental challenges and offer field-proven strategies for optimization.

Section 1: Synthesis Overview and Core Principles

The most direct and widely adopted method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine. For the target molecule, [1][2]this translates to a two-step process:

  • Step 1: 1,3-Diketone Formation. A Claisen condensation between an ester (e.g., ethyl 4-hydroxybutanoate, potentially protected) and a ketone (4'-methylacetophenone) to form the key intermediate, 6-hydroxy-1-(p-tolyl)hexane-1,3-dione.

  • Step 2: Pyrazole Cy[3][4]clization. The reaction of the 1,3-diketone with hydrazine (usually as hydrazine hydrate) to form the desired pyrazole ring system.

The overall synthetic wo[5][6]rkflow is depicted below. Understanding this pathway is crucial for effective troubleshooting.

Synthesis_Workflow cluster_0 Step 1: 1,3-Diketone Synthesis cluster_1 Step 2: Pyrazole Formation Ketone 4'-Methyl- acetophenone Base Strong Base (e.g., NaH, LDA) Ketone->Base Deprotonation Ester Ethyl 4-hydroxy- butanoate Diketone 6-Hydroxy-1-(p-tolyl)- hexane-1,3-dione Ester->Diketone Base->Diketone Claisen Condensation Diketone_ref 6-Hydroxy-1-(p-tolyl)- hexane-1,3-dione Hydrazine Hydrazine Hydrate FinalProduct 3-(3-(p-Tolyl)-1H-pyrazol- 5-yl)propan-1-ol Hydrazine->FinalProduct Cyclization Diketone_ref->Hydrazine Condensation

Caption: General two-step synthesis pathway for the target molecule.

Section 2: Troubleshooting Guide for Low Yield & Impurities

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Low or No Product Formation in Pyrazole Cyclization (Step 2)

Question: My reaction shows poor conversion from the 1,3-diketone to the pyrazole. TLC analysis indicates mostly unreacted starting material. What are the likely causes?

Answer: This issue often points to problems with the reagents, reaction conditions, or the formation of a stable, non-cyclizing intermediate.

  • Reagent Quality: Hydrazine hydrate can degrade over time. It is crucial to use a fresh bottle or a recently opened one to ensure its reactivity.

  • Reaction Temperatur[7]e: While many pyrazole syntheses proceed at room temperature, some systems require heating to overcome the activation energy for cyclization. An uncontrolled temperatu[8][9]re increase, however, can lead to side reactions and product degradation. A gradual increase in temperature (e.g., to 40-60°C) while monitoring by TLC is a sound strategy.

  • pH of the Medium: The pH is a critical and often overlooked parameter. The reaction mechanism involves nucleophilic attack by hydrazine on the carbonyls, which is favored under neutral to slightly basic conditions. However, the subsequent dehydration and cyclization steps are acid-catalyzed.

    • If using hydraz[8][10]ine hydrochloride: The medium is acidic. While this aids cyclization, it protonates the hydrazine, reducing its nucleophilicity. Adding one equivalent of a mild base like sodium acetate can buffer the system and improve the initial condensation step.

    • If using hydraz[11]ine hydrate: The reaction will be slightly basic. Adding a catalytic amount of a mild acid like acetic acid can significantly promote the final cyclization step.

  • Formation of a Stab[12]le Hydrazone: Hydrazine can react with one of the carbonyls to form a stable hydrazone intermediate that may be slow to cyclize. This can sometimes be obs[7][13]erved as a new spot on TLC that is slow to convert to the product. Driving the reaction to completion may require extended reaction times or gentle heating.

Issue 2: Formation of Regioisomers and Other Impurities

Question: My mass spectrometry data confirms the formation of the pyrazole, but my NMR spectrum is complex, suggesting a mixture of products. What is the most likely impurity?

Answer: The reaction of an unsymmetrical 1,3-diketone like 6-hydroxy-1-(p-tolyl)hexane-1,3-dione with hydrazine can theoretically produce two different regioisomers. This is a primary challenge in this synthesis.

  • Regioisomer Format[10][14]ion: The initial nucleophilic attack of a hydrazine nitrogen can occur at either of the two non-equivalent carbonyl carbons. This leads to two possible products:

    • Desired Isomer: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol (Attack at the benzoyl carbonyl)

    • Undesired Isomer: 3-(5-(p-Tolyl)-1H-pyrazol-3-yl)propan-1-ol (Attack at the aliphatic ketone carbonyl)

Regioisomer_Formation cluster_paths Diketone Unsymmetrical 1,3-Diketone (R1 ≠ R2) PathA Attack at Carbonyl 1 (adjacent to R1) Diketone->PathA PathB Attack at Carbonyl 2 (adjacent to R2) Diketone->PathB Isomer1 Regioisomer A (3-R1-5-R2-pyrazole) PathA->Isomer1 Isomer2 Regioisomer B (3-R2-5-R1-pyrazole) PathB->Isomer2

Caption: Formation of two regioisomers from an unsymmetrical diketone.

Controlling Regioselectivity: The regiochemical outcome is influenced by steric and electronic factors, which can be modulated by the reaction conditions.

  • Electronic Effects:[10] The benzoyl carbonyl is generally more electrophilic than the aliphatic ketone carbonyl due to conjugation with the aromatic ring. This often favors the formation of the desired 3-tolyl isomer.

  • Steric Effects: The p-tolyl group is bulkier than the propanol side chain, which can sterically hinder attack at the benzoyl carbonyl.

  • pH Control: This is the most effective tool for controlling regioselectivity. Acidic conditions tend to favor attack at the more reactive carbonyl (often the benzoyl group), while basic conditions may favor attack at the less sterically hindered carbonyl.

Data Summary: Impact o[7]f Conditions on Regioselectivity

ConditionLikely Favored IsomerRationaleSource
Acidic (e.g., Acetic Acid) 3-(p-Tolyl) Isomer (Desired)Protonation activates the more electrophilic benzoyl carbonyl for nucleophilic attack.
Neutral/Slightly Ba[8][10]sic Mixture of IsomersCompeting factors of sterics and electronics are at play without a strong directing influence.
Strongly Basic Cond[1]itions May favor 5-(p-Tolyl) IsomerDeprotonation can lead to enolate chemistry, potentially favoring attack at the less hindered aliphatic carbonyl.

Section 3: Optim[7]ized Protocols and Purification FAQs

Optimized Protocol for 1,3-Diketone Synthesis (Step 1)

This protocol for the Claisen condensation is adapted from established methods for forming 1,3-diketones.

  • Setup: Assemble [3][15]a dry, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: To the flask, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Add anhydrous tetrahydrofuran (THF) to create a stirrable suspension.

  • Enolate Formation: In a separate beaker, dissolve 4'-methylacetophenone (1.0 equivalent) in anhydrous THF. Transfer this solution to the dropping funnel. Cool the NaH suspension to 0°C using an ice bath and add the ketone solution dropwise over 20 minutes. After addition, remove the ice bath and stir at room temperature for 1 hour until hydrogen gas evolution ceases.

  • Condensation: Dissolve ethyl 4-hydroxybutanoate (1.1 equivalents) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 66°C) for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to 0°C and carefully quench by the slow, dropwise addition of 1 M HCl until the pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 6-hydroxy-1-(p-tolyl)hexane-1,3-dione can be purified by column chromatography or used directly in the next step if sufficiently pure.

Optimized Protocol for Pyrazole Synthesis (Step 2)

This protocol is designed to favor the formation of the desired 3-(p-tolyl) regioisomer.

  • Dissolution: In a round-bottom flask, dissolve the crude or purified 1,3-diketone (1.0 equivalent) in ethanol or acetic acid.

  • Hydrazine Addition:[11] Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • Reaction: If using ethanol, add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). Stir the reaction at room temperature for 4-6 hours, or heat gently to 50°C if the reaction is sluggish. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Combine the organic layer[16]s, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Purification FAQs

Question: My crude pyrazole product is an oil/waxy solid and difficult to purify. What are the best methods?

Answer: Purification can be challenging, but a combination of techniques is usually effective.

  • Column Chromatography: This is the most reliable method for separating the desired product from the regioisomer and other impurities. A silica gel column is standard. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity to elute your product. The two regioisomers will likely have slightly different Rf values, allowing for separation.

  • Recrystallization: If a solid can be obtained, recrystallization is an excellent method for achieving high purity. Finding a suitable solvent system is key.

    • Single Solvent: Try solvents like ethanol, isopropanol, or toluene.

    • Binary Solvent [17]System: If solubility is low, use a binary system. Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at an elevated temperature, then slowly add a "poor" solvent (e.g., hexanes or petroleum ether) until turbidity persists. Slow cooling should yield crystals.

  • Acid/Base Extractio[17]n: Pyrazoles are weakly basic and can be protonated. One purification strategy involves dissolving the crude product in an organic solvent and washing with a dilute acid (e.g., 1 M HCl). The protonated pyrazole may move to the aqueous layer, leaving non-basic impurities behind. Subsequently, neutralizing the aqueous layer and re-extracting can isolate the pyrazole. A more advanced technique involves forming a crystalline acid addition salt (e.g., with phosphoric or oxalic acid) which can be isolated by filtration and then neutralized to recover the pure pyrazole.

References

  • [18][19]Fassihi, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Available at: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate Publication. Available at: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Elguero, J., et al. (1998). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

  • Google Patents. (2011). DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry. Available at: [https://pubs.acs.org/doi/10.1021/jo010505+
  • Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. PubMed. Available at: [Link]

  • Ranu, B. C., et al. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Wharton reaction. Wikipedia. Available at: [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (2019). CN110483400A - A kind of preparation method of pyrazole derivatives. Google Patents.
  • Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of 1,3-Diketones. ResearchGate Publication. Available at: [Link]

  • ResearchGate. (n.d.). multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. ResearchGate Publication. Available at: [Link]

  • MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. ResearchGate Publication. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diketones. Organic Chemistry Portal. Available at: [Link]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. Available at: [Link]

  • Chemistry World. (2025). Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures. Chemistry World. Available at: [Link]

  • Clayden, J., et al. (2012). The Claisen ester disconnection: a 1,3-diO relationship needing two carbonyl groups. Organic Chemistry, 2nd ed. Available at: [Link]

  • Yang, J., et al. (2005). 1,3,5-Tri-p-tolylpentane-1,5-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Howei Pharm. (n.d.). 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol. Howei Pharm. Available at: [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses. Available at: [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. Available at: [Link]

  • Molecules. (2019). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Available at: [Link]

  • MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank. Available at: [Link]99/2018/3/M1001)

Sources

Optimization

Troubleshooting regioselectivity issues in p-tolyl pyrazole formation

Ticket Subject: Troubleshooting Regioselectivity Drift in Knorr Pyrazole Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Urgency: High (Scale-up Impact) Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Regioselectivity Drift in Knorr Pyrazole Formation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Open Urgency: High (Scale-up Impact)

Executive Summary

The condensation of p-tolylhydrazine with unsymmetrical 1,3-dicarbonyls (Knorr synthesis) notoriously yields mixtures of 1,3- and 1,5-isomers. While often dismissed as "substrate-dependent," this ratio is controllable via three specific levers: Solvent H-bond acidity , Lewis Acid coordination , and Temperature thermodynamics .

This guide moves beyond standard textbook answers, providing actionable protocols to force regioconvergence.

Module 1: Diagnostic Workflow

Before altering your chemistry, identify the dominant failure mode using this logic flow.

RegioTroubleshoot Start START: Regioisomer Mixture Observed CheckSubstrate Analyze 1,3-Dicarbonyl Start->CheckSubstrate IsSym Is it Symmetrical? CheckSubstrate->IsSym SymYes Regioselectivity is impossible. Product is identical. IsSym->SymYes Yes SymNo Identify Electronic Bias (e.g., CF3 vs Alkyl) IsSym->SymNo No CheckSolvent Current Solvent System? SymNo->CheckSolvent Protic Protic (EtOH, MeOH) CheckSolvent->Protic Standard Aprotic Aprotic (THF, Toluene) CheckSolvent->Aprotic Standard Action1 Switch to Fluorinated Alcohol (HFIP/TFE) to favor 5-isomer Protic->Action1 Poor Selectivity Action2 Apply Lewis Acid (Yb(OTf)3) to chelate carbonyls Aprotic->Action2 Poor Selectivity

Figure 1: Decision tree for isolating the cause of regio-drift.

Module 2: Mechanistic Q&A (The "Why")

Q1: Why does p-tolylhydrazine specifically give me a hard time compared to phenylhydrazine? A: It comes down to the subtle electronic push of the para-methyl group.

  • The Mechanism: The reaction initiates via the nucleophilic attack of the hydrazine nitrogen on the most electrophilic carbonyl carbon.

  • The p-Tolyl Effect: The methyl group is electron-donating (+I effect). This makes the terminal nitrogen (–NH2) slightly more nucleophilic than in unsubstituted phenylhydrazine. However, it also increases the electron density of the internal nitrogen (–NH–), making the distinction between the two nitrogens less "sharp" than in electron-deficient hydrazines (like 4-nitrophenylhydrazine).

  • Result: You lose the "electronic guidance" that usually helps differentiate the nucleophiles, leading to a competitive 1:1 mix driven purely by the diketone's electrophilicity [1].

Q2: I see "1,3-" and "1,5-" isomers mentioned. Which is which? A: Nomenclature causes confusion. Let's standardize:

  • 1,5-isomer: The p-tolyl group is on N1, and the substituent from the diketone is at position 5 (adjacent to the N-aryl group). This is often the sterically disfavored product but can be the kinetically favored one depending on the electrophile.

  • 1,3-isomer: The p-tolyl group is on N1, and the substituent is at position 3 (distal). This is usually the thermodynamic product (less steric clash between the N-aryl ring and the C5 substituent).

Module 3: Solvent Engineering (The "Magic Bullet")

If you are using Ethanol or Methanol and getting mixtures, stop . The most effective switch is to Fluorinated Alcohols .

Why it works: Solvents like Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are strong Hydrogen Bond Donors (HBD). They activate the carbonyls via H-bonding. Crucially, they selectively stabilize the transition state leading to the 5-substituted isomer (often the harder one to access via standard methods) [2].

Comparative Data: Solvent Influence on Regioisomeric Ratio (RR)

Reaction: p-Tolylhydrazine + Benzoylacetone (Ph-CO-CH2-CO-Me)

SolventDielectric Constant (

)
H-Bond Donor Ability (

)
Major IsomerRatio (A:B)
Ethanol 24.50.83Mixed55 : 45
THF 7.50.00Mixed60 : 40
Toluene 2.40.00Mixed58 : 42
TFE (Trifluoroethanol)26.71.515-Methyl 90 : 10
HFIP (Hexafluoroisopropanol)16.71.965-Methyl 98 : 2

Data aggregated from general arylhydrazine studies [2, 3].

Module 4: Lewis Acid Catalysis Protocol

If solvent switching fails, or if you need the anti-thermodynamic isomer, you must use a Lewis Acid (LA) to "lock" the diketone geometry.

The Mechanism: Chelation Control

The Lewis Acid coordinates to the two carbonyl oxygens. The hydrazine then attacks the carbon that is less deactivated by the coordination, or the attack is directed by the specific geometry of the complex.

LewisAcid cluster_0 Uncatalyzed (Chaos) cluster_1 Yb(OTf)3 Catalyzed (Ordered) Diketone 1,3-Diketone (Free Rotation) Mix 1:1 Mixture Diketone->Mix Hydrazine p-Tolylhydrazine Hydrazine->Mix LA Yb(OTf)3 Complex Chelated Intermediate LA->Complex Coordinates O=C-C-C=O Product Regioselective Product Complex->Product Directed Attack

Figure 2: Lewis Acid chelation restricts conformational freedom, enforcing regioselectivity.

Protocol: Ytterbium-Catalyzed Synthesis

Target: High regioselectivity for 1-aryl-3-substituted pyrazoles.

  • Preparation: In a flame-dried flask under Argon, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in anhydrous Acetonitrile .

  • Catalyst Loading: Add Yb(OTf)₃ (10 mol%). Stir at Room Temperature (RT) for 15 minutes to allow chelation.

  • Addition: Add p-tolylhydrazine hydrochloride (1.1 equiv) in one portion.

  • Reaction: Stir at RT for 2–4 hours.

    • Note: Do not heat initially.[1] Heating often breaks the chelation complex, reverting the system to thermodynamic control (mixed isomers).

  • Workup: Remove solvent in vacuo. Redissolve in EtOAc, wash with water (to remove Yb salt), dry over Na₂SO₄, and concentrate.

  • Validation: Check Regioisomeric Ratio (RR) via ¹H NMR (look for the distinct pyrazole -CH singlet shift).

Module 5: Advanced Troubleshooting (Enaminones)

Issue: "My diketone is unstable, or the Lewis Acid protocol didn't work." Solution: Replace the 1,3-diketone with an Enaminone (β-enaminone).

Enaminones are "masked" diketones where one carbonyl is replaced by an amine (–NMe₂).

  • Benefit: The electronic difference between the Carbonyl (electrophilic) and the Enamine carbon (nucleophilic character) is massive.

  • Result: The hydrazine –NH₂ exclusively attacks the carbonyl, and the internal –NH– attacks the enamine carbon. This yields >99:1 regioselectivity [4].[2]

Quick Protocol:

  • React your starting ketone with DMF-DMA (Dimethylformamide dimethyl acetal) at reflux for 4h.

  • Isolate the resulting enaminone (often a solid).

  • React the enaminone with p-tolylhydrazine in Ethanol/Acetic Acid.

References
  • Review of Regioselectivity: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews, 2011.

  • Fluorinated Solvents: Aggarwal, V. K., et al. "Solvent-Controlled Regioselective Synthesis of Pyrazoles." Journal of Organic Chemistry, 2003.

  • HFIP Effects: Colomer, I., et al. "Hexafluoroisopropanol as a Tunable Solvent in Organic Synthesis." Chemical Reviews, 2017.

  • Enaminone Route: Stanovnik, B., et al. "The Chemistry of Enaminones." Chemical Reviews, 2004.

Sources

Troubleshooting

Purification techniques for removing impurities from 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Technical Support Center: Purification of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol Case ID: PYR-TOL-OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Case ID: PYR-TOL-OH-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Physicochemical Challenge

You are working with 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol (CAS: 69745-22-8).[1] Before attempting purification, you must understand the molecular behavior that dictates your separation strategy.

This molecule possesses a "schizophrenic" solubility profile:

  • The Core (Sticky): The pyrazole ring (

    
     ~2.5 for the conjugate acid, but the NH is a strong H-bond donor) and the terminal hydroxyl group make this molecule highly polar and prone to strong adsorption on silica gel.
    
  • The Tail (Greasy): The p-tolyl group adds significant lipophilicity and planarity, aiding in π-π stacking, which suggests crystallization is possible but may require specific solvent tuning.

The following modules address the three most common failure modes: Silica Tailing , Amorphous Solidification (Oiling Out) , and Toxic Impurity Persistence (Hydrazine) .

Module 1: Chromatographic Separation (The "Tailing" Fix)

Issue: The product streaks or "tails" on TLC and flash columns, co-eluting with impurities. Root Cause: The acidic silanol groups (


) on standard silica gel hydrogen-bond aggressively with the pyrazole nitrogen and the alcohol tail.
Protocol: Deactivated Silica Flash Chromatography

Do not use standard EtOAc/Hexane gradients without modification.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • System A (Standard): Dichloromethane (DCM) / Methanol (MeOH).

    • System B (Greener): Ethyl Acetate (EtOAc) / Ethanol (EtOH).

    • The Modifier (Critical): Add 1% Triethylamine (Et3N) or 1% NH₄OH to the polar solvent component before mixing. This neutralizes silica acidity.

  • Column Pre-treatment:

    • Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading your sample. This "caps" the active silanol sites.

  • Gradient Execution:

    • Load sample (dissolved in minimum DCM or adsorbed onto Celite).

    • Run a shallow gradient: 0% → 10% MeOH in DCM (with 1% Et3N) over 15 CVs.

    • Note: The product typically elutes between 4-7% MeOH depending on column load.

Visual Guide: Chromatography Decision Matrix

ChromatographyLogic Start Crude Mixture Analysis Tailing Is Product Tailing on TLC? Start->Tailing Modifier Add 1% Et3N to Mobile Phase Tailing->Modifier Yes (Streak) Solubility Solubility Check Tailing->Solubility No (Clean Spot) Modifier->Solubility DCM_MeOH Use DCM/MeOH (95:5) Solubility->DCM_MeOH Polar/Poor Sol. in Hexane EtOAc_Hex Use EtOAc/Hexane (Gradient) Solubility->EtOAc_Hex Good Sol. in EtOAc C18 Switch to Reverse Phase (C18) AcN/Water + 0.1% Formic Acid DCM_MeOH->C18 Still Co-eluting?

Caption: Decision tree for selecting the correct stationary phase and mobile phase modifiers based on TLC behavior.

Module 2: Crystallization (The Scalable Approach)

Issue: The product oils out as a gum or forms an amorphous solid upon solvent evaporation. Root Cause: The flexible propanol chain disrupts crystal lattice formation. You need a solvent system that locks the rigid p-tolyl-pyrazole core while solvating the tail just enough to allow slow stacking.

Protocol: The "Cloud Point" Recrystallization

Recommended Solvent Systems:

  • Primary (Good): Ethyl Acetate or Ethanol (Hot).

  • Anti-Solvent (Poor): n-Heptane or Water (if using Ethanol).

Experimental Workflow:

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate and heat to reflux (approx. 77°C). Add solvent dropwise just until the solid dissolves. Do not add excess.

  • Anti-Solvent Addition: While maintaining reflux, add n-Heptane dropwise.

    • Stop point: When a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparency.

  • Controlled Cooling:

    • Remove from heat.[2] Let stand at Room Temp (RT) for 2 hours.

    • Do not disturb. Agitation promotes rapid, impure precipitation.

    • Once RT is reached, move to 4°C (fridge) for 12 hours.

  • Filtration: Filter the white needles/prisms and wash with cold 1:3 EtOAc:Heptane.

Module 3: Scavenging Specific Impurities

Issue: Persistent hydrazine (starting material) or metal residues (if Pd-catalyzed coupling was used).

Impurity TypeDetection MethodRemoval Protocol
Hydrazine (

)
TLC (Ninhydrin stain - Red/Pink)Cu(II) Oxidation: Dissolve crude in THF/Water. Add 0.1 eq of

and air bubble for 1h. Hydrazine oxidizes to

. Extract with EtOAc.[3] Alternative: Wash organic phase with 0.5M HCl (Caution: Product may protonate/extract if pH < 2).
Palladium (Pd) Color (Dark/Grey solid)Silica Scavengers: Treat solution with SiliaMetS® Thiol or Cysteine-functionalized silica (5 wt% relative to crude) at 40°C for 1h. Filter.
Diketo-precursor TLC (UV active, non-polar)Selective Wash: The starting diketone is much less polar than the product. Triturate the crude solid with cold Diethyl Ether or Hexanes. The impurity dissolves; the product remains solid.

Visual Guide: Impurity Removal Workflow

PurificationWorkflow Crude Crude Reaction Mixture HydrazineCheck Hydrazine Present? Crude->HydrazineCheck CuWash CuSO4 Oxidation / Aqueous Wash HydrazineCheck->CuWash Yes MetalCheck Pd/Catalyst Used? HydrazineCheck->MetalCheck No CuWash->MetalCheck Scavenger Add Thiol-Silica Scavenger MetalCheck->Scavenger Yes Cryst Recrystallization (EtOAc/Heptane) MetalCheck->Cryst No Scavenger->Cryst Final Pure Product (>98%) Cryst->Final

Caption: Step-by-step logic for chemical treatment prior to final crystallization.

FAQ: Troubleshooting Common Issues

Q: My product is stuck on the baseline of the TLC plate even with 10% MeOH. A: The pyrazole NH is likely protonated or interacting strongly. Switch to a basic TLC dip (dip the plate in mobile phase + Et3N before spotting) or use Alumina plates instead of Silica.

Q: I see two spots on TLC that are very close together. Is this an impurity? A: This is likely Tautomerism . 3-(p-tolyl)-1H-pyrazole and 5-(p-tolyl)-1H-pyrazole are tautomers. In solution, they equilibrate rapidly, but on silica, they may separate slightly. Run an NMR in DMSO-d6; if you see broad NH peaks or averaged signals, it is a single compound.

Q: The solid is turning yellow over time. A: Pyrazoles are generally stable, but oxidation of the benzylic position (on the tolyl group) or trace hydrazine decomposition can cause yellowing. Store the purified solid under Argon at -20°C.

References

  • General Pyrazole Synthesis & Purification: Wiley, R. H., & Hexner, P. E. (1951). 3,5-Dimethylpyrazole.[3] Organic Syntheses, 31, 43. (Provides foundational logic for pyrazole crystallization).

  • Hydrazine Removal Techniques: BenchChem Technical Support. (2025).[4][5][6] Stability of Hydrazine Reagents in Pyrazole Synthesis. (Cited for Cu(II) oxidation and workup protocols).

  • Tailing & Chromatography of Nitrogen Heterocycles: J. Org. Chem. Guidelines on Flash Chromatography. Common practice for basic heterocycles involves Et3N buffering.
  • Recrystallization of Pyrazole Derivatives: Journal of Organic Chemistry (2022). Highly Selective N-Alkylation of Pyrazoles. (Describes EtOAc/Hexane systems for similar tolyl-pyrazoles).

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Optimization

Optimizing recrystallization solvents for 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing the purification of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol via recrystallization....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for optimizing the purification of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol via recrystallization. Moving beyond generic protocols, this document explains the causal relationships between molecular structure, solvent properties, and crystallization outcomes, empowering you to troubleshoot and refine your purification strategy effectively.

Section 1: Understanding the Molecule - A Chemist's Perspective

Before selecting a solvent, it is crucial to analyze the structural characteristics of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol. Its behavior in solution is dictated by the interplay of its three primary functional regions.

Q: What are the key structural features of this compound and how do they influence its solubility?

A: The molecule's solubility profile is a composite of its distinct components:

  • The Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor.[1] The pyrazole ring itself contributes to the molecule's polarity and can enhance physicochemical properties like solubility.[1]

  • The p-Tolyl Group: This aromatic hydrocarbon substituent (a toluene ring) is fundamentally nonpolar and lipophilic. It will favor interactions with less polar solvents.

  • The Propan-1-ol Chain: The terminal hydroxyl (-OH) group is highly polar and is a strong hydrogen bond donor and acceptor. This feature promotes solubility in polar, protic solvents like water and alcohols.

Inference: The presence of both strong hydrogen-bonding groups (-OH, N-H) and a significant nonpolar group (p-tolyl) gives the molecule an intermediate, amphiphilic character. This suggests that neither extremely polar nor entirely nonpolar solvents will be ideal on their own. The key is to find a solvent or solvent system that can effectively solvate all parts of the molecule at an elevated temperature but not at room temperature.

Section 2: Foundational Principles of Solvent Selection

Q: What defines an ideal recrystallization solvent?

A: An ideal solvent for recrystallization must meet several critical criteria:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at room temperature or below.[2][3] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after the desired compound crystallizes).[2][4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying process.[2][5]

Q: What is a binary (or mixed) solvent system and when is it necessary?

A: A binary solvent system is employed when no single solvent exhibits the ideal temperature-dependent solubility for your compound.[2] This is a common scenario for molecules with mixed polarity like ours. The system consists of two miscible solvents:

  • A "good" solvent in which the compound is highly soluble, even at room temperature.

  • A "poor" solvent (or antisolvent ) in which the compound is insoluble or has very low solubility, even when hot.[6]

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes persistently cloudy (turbid).[6] A drop or two of the "good" solvent is then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization. For a structurally related compound, 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide, a mixture of acetonitrile and water proved effective for recrystallization, which suggests a similar polar/less-polar pairing could work here.[7]

Section 3: Experimental Workflow for Solvent Screening

A systematic approach to solvent screening is the most efficient path to identifying a suitable system. Small-scale trials minimize the loss of valuable crude product.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Arrange a series of test tubes, each containing approximately 50-100 mg of your crude 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol.

  • Solvent Addition (Room Temp): To the first test tube, add a potential solvent (see Table 1) dropwise, starting with 0.5 mL. Agitate the mixture. Observe if the solid dissolves completely. If it does, the solvent is likely too good and unsuitable for single-solvent recrystallization but may be a "good" solvent for a binary system.

  • Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point.[4] Continue adding the solvent in small increments (0.2-0.3 mL) until the solid fully dissolves. Record the total volume of solvent used.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice-water bath.

  • Observation: A suitable single solvent is one where the compound dissolves in a minimal amount of hot solvent and crystallizes readily upon cooling.[3]

  • Documentation: Record all observations for each solvent in a table similar to Table 2.

Table 1: Potential Solvents for Screening (Ordered by Polarity)

Solvent Class Solvent Boiling Point (°C) Notes
Nonpolar Hexanes / Cyclohexane 69 / 81 Unlikely to be effective alone, but could be a "poor" solvent.
Toluene 111 The p-tolyl group may confer some solubility.
Moderately Polar Ethyl Acetate 77 Good general-purpose solvent.
Polar Aprotic Acetone 56 Pyrazoles often show good solubility in acetone.[6]
Acetonitrile (MeCN) 82 A promising candidate, especially in a binary system with water.[7]
Polar Protic Isopropanol (IPA) 82 The propanol chain suggests good solubility in other alcohols.
Ethanol (EtOH) 78 Often a good choice for compounds with H-bonding capability.[6]
Methanol (MeOH) 65 Similar to ethanol but more polar.

| | Water (H₂O) | 100 | Likely a "poor" solvent due to the large nonpolar groups. |

Table 2: Example Solubility Screening Log

Solvent Tested Solubility at 25°C (in ~1 mL) Solubility at Boiling Point Observations Upon Cooling Suitability Score (1-5)
Toluene Insoluble Soluble (~2 mL) Rapid precipitation of fine powder 2
Ethyl Acetate Sparingly Soluble Soluble (~1.5 mL) Good crystal formation 4
Isopropanol Soluble Very Soluble No crystals, formed an oil 1 (Potential "good" solvent)

| Water | Insoluble | Insoluble | - | 1 (Potential "poor" solvent) |

Solvent_Screening_Workflow start Start: Crude Compound (50-100 mg in test tube) add_solvent Add 0.5 mL Solvent at Room Temperature start->add_solvent dissolves_rt Dissolves Completely? add_solvent->dissolves_rt good_solvent Result: Potential 'Good' Solvent for Binary System dissolves_rt->good_solvent yes_dissolve_rt heat_solvent Heat to Boiling Point dissolves_rt->heat_solvent no_dissolve_rt no_dissolve_rt No yes_dissolve_rt Yes dissolves_hot Dissolves Completely? heat_solvent->dissolves_hot poor_solvent Result: Unsuitable Solvent or 'Poor' Solvent dissolves_hot->poor_solvent no_dissolve_hot cool_solution Cool to Room Temp, then Ice Bath dissolves_hot->cool_solution yes_dissolve_hot yes_dissolve_hot Yes no_dissolve_hot No crystals_form Crystals Form? cool_solution->crystals_form ideal_solvent Result: Ideal Single Solvent crystals_form->ideal_solvent yes_crystals too_soluble Result: Too Soluble, Potential 'Good' Solvent crystals_form->too_soluble no_crystals yes_crystals Yes no_crystals No

Caption: Workflow for systematic solvent screening.

Section 4: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during recrystallization.

Q: My compound won't crystallize, even after cooling in an ice bath. What should I do?

A: This is a frequent problem, typically stemming from two main causes:

  • Excess Solvent: This is the most common reason for crystallization failure.[8] If too much solvent was used, the solution is not saturated enough for crystals to form.

    • Solution: Gently heat the solution to boil off some of the solvent. For a 100 mg scale, boiling off 1-2 mL can make a significant difference. Allow the concentrated solution to cool again.[8][9]

  • Supersaturation: The solution may be supersaturated, a state where the solute concentration exceeds its equilibrium solubility, but crystal nucleation has not occurred.[8]

    • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask just below the liquid level.[10] The microscopic imperfections on the glass provide nucleation sites for crystal growth.[8]

    • Solution 2: Seeding. If you have a small crystal of the pure compound saved (a "seed crystal"), add it to the solution. This provides a perfect template for further crystal growth.[10][11]

No_Crystals_Troubleshooting start Problem: No Crystals Have Formed Upon Cooling check_saturation Did you use the absolute minimum amount of hot solvent? start->check_saturation too_much_solvent Diagnosis: Too much solvent. Solution is not saturated. check_saturation->too_much_solvent no_min_solvent supersaturation Diagnosis: Solution is likely supersaturated. check_saturation->supersaturation yes_min_solvent yes_min_solvent Yes no_min_solvent No / Unsure boil_off Action: Gently boil off some solvent to concentrate the solution. too_much_solvent->boil_off re_cool Re-cool the solution slowly. boil_off->re_cool induce_nucleation Action: Induce Nucleation supersaturation->induce_nucleation scratch 1. Scratch inner wall of flask with a glass rod. induce_nucleation->scratch seed 2. Add a seed crystal of the pure compound. induce_nucleation->seed

Caption: Decision tree for troubleshooting crystallization failure.

Q: My compound "oiled out" instead of forming crystals. How do I fix this?

A: Oiling out occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the compound is significantly impure or if the solution cools too quickly.[8]

  • Solution: Reheat the flask to dissolve the oil completely. Add a small amount of additional solvent (1-2 mL) to slightly dilute the solution. Now, ensure the solution cools much more slowly. You can do this by leaving the flask on a hot plate with the heat turned off or by wrapping it in glass wool to insulate it.[8] This slower cooling favors the ordered process of crystal formation over the disordered separation of an oil.[12]

Q: My crystal yield is very low. What are the likely causes?

A: A low yield is disappointing but often correctable. The primary culprits are:

  • Using too much solvent: As discussed, this is the most common error. Even a slight excess can leave a significant portion of your product in the mother liquor.[10][11] Always use the minimum amount of boiling solvent required to dissolve the solid.[9][10]

  • Premature Crystallization: If the solution cools and crystals form during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Make sure you have allowed sufficient time for the solution to cool, first to room temperature and then in an ice bath, to maximize the precipitation of the product from the solution.

Q: The crystals formed instantly as a very fine powder. Is this a problem?

A: Yes, this is known as "crashing out" and is a sign of excessively rapid crystallization.[11] While you get a solid, it is likely to be less pure because impurities get trapped in the rapidly forming crystal lattice.[11]

  • Solution: The principle is the same as for oiling out. Reheat the solution to redissolve the solid. Add a small amount of extra solvent, and allow the solution to cool much more slowly to encourage the growth of larger, purer crystals.[11]

References

  • BenchChem. (2025).
  • University of York.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Scribd.
  • Science Learning Center.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • IJCRT.org. (2025).
  • ScienceDirect. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • University of York.
  • Recrystalliz
  • National Journal of Pharmaceutical Sciences. (2021).
  • IJNRD.org. (2024).
  • ResearchGate. (2025).
  • Recrystalliz
  • Petroleum Chemistry Labor
  • EPA. (2025).
  • Sigma-Aldrich. 3-p-Tolyl-1H-pyrazole AldrichCPR.
  • MDPI. (2022). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
  • 3-(3-Methyl-1H-pyrazol-5-yl)propanoic acid (MPP) (methyl-¹³C, pyrazolyl-¹³C₃, 3-¹³C, 99%).
  • ChemScene. 3-(1-Phenyl-1h-pyrazol-4-yl)propan-1-ol.
  • NIH. 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)
  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients.

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Troubleshooting

Resolving solubility challenges of p-tolyl pyrazoles in aqueous media

Prepared by the Senior Application Scientist Team Welcome to the technical support center dedicated to addressing the solubility challenges of p-tolyl pyrazole derivatives in aqueous media. This guide is structured to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center dedicated to addressing the solubility challenges of p-tolyl pyrazole derivatives in aqueous media. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive resource, from foundational understanding to advanced troubleshooting protocols. Our approach is rooted in explaining the causal mechanisms behind solubility phenomena and providing validated, step-by-step guidance for your experiments.

Foundational Knowledge: Understanding the Challenge

Q1: Why are p-tolyl pyrazole derivatives often poorly soluble in aqueous media?

A1: The poor aqueous solubility of p-tolyl pyrazoles stems from their molecular structure, which creates a delicate balance of hydrophilic and hydrophobic properties.

  • The Pyrazole Ring: The pyrazole ring itself contains two nitrogen atoms, which can act as hydrogen bond acceptors, contributing a degree of polarity.[1][2][3] However, the overall aromatic character of the ring is a significant factor.[1]

  • The p-Tolyl Group: The "p-tolyl" substituent (a toluene group attached at the para position) is the primary driver of hydrophobicity. This non-polar, aromatic group significantly increases the molecule's lipophilicity, making it energetically unfavorable for the compound to dissolve in a highly polar solvent like water.[1]

  • Crystal Lattice Energy: Many pyrazole derivatives are planar molecules that can pack efficiently into a stable crystal lattice.[4] Strong intermolecular forces, such as π-π stacking and hydrogen bonding within the crystal, require a significant amount of energy to be overcome by solvent molecules, resulting in low solubility.[4][5]

Essentially, the hydrophobic nature of the p-tolyl group dominates the molecule's character, leading to low affinity for water and a preference to remain in a solid, crystalline state.

Frequently Asked Questions (FAQs)

Q2: My p-tolyl pyrazole derivative from a DMSO stock crashes out when I dilute it into my aqueous assay buffer. What's the quickest fix?

A2: This is a very common issue known as precipitation upon dilution. The abrupt shift from a favorable organic solvent (DMSO) to an unfavorable aqueous environment causes the compound to exceed its solubility limit and precipitate.

An immediate strategy is to incorporate a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 20 (typically 0.01% to 0.1% v/v), into your aqueous buffer before adding the DMSO stock.[4][6] The surfactant molecules form micelles that can encapsulate the hydrophobic p-tolyl pyrazole, keeping it dispersed in the solution.[5]

Q3: What is the very first experimental step I should take to systematically improve solubility?

A3: Before attempting more complex methods, the first step is to assess the impact of pH on your compound's solubility. Pyrazole rings contain a weakly basic nitrogen atom.[1][7] If your specific derivative also contains other ionizable functional groups (acidic or basic), its solubility can be highly dependent on the pH of the medium.[1][5] By adjusting the pH, you can protonate or deprotonate these groups, forming a salt in situ and often dramatically increasing aqueous solubility.[5][7]

Q4: What is the difference between enhancing dissolution rate and increasing equilibrium solubility?

A4: This is a critical distinction.

  • Equilibrium Solubility is the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. This is a thermodynamic property. Techniques like pH adjustment, co-solvents, and complexation can increase this value.

  • Dissolution Rate is how fast a compound dissolves in a solvent. This is a kinetic property. Techniques like particle size reduction (micronization or nanosuspension) increase the surface area available for solvation, which speeds up the dissolution process but does not change the final equilibrium solubility.[5][8] For many biological assays and oral absorption, a faster dissolution rate is highly beneficial.[9]

Troubleshooting & Strategic Solutions: A Workflow-Based Guide

Navigating solubility enhancement should follow a logical progression from simple adjustments to more complex formulation strategies. This workflow is designed to guide your decision-making process.

G cluster_0 Initial Assessment cluster_1 Tier 1: Formulation-Based Approaches cluster_2 Tier 2: Advanced Formulation Strategies cluster_3 Tier 3: Chemical Modification start Start: Poorly Soluble p-Tolyl Pyrazole pka Determine Physicochemical Properties (pKa, logP, Melting Point) start->pka ionizable Is the compound ionizable? pka->ionizable ph_adjust pH Adjustment (See Q5) ionizable->ph_adjust Yes cosolvent Co-solvent Screening (See Q6) ionizable->cosolvent No ph_adjust->cosolvent Insufficient Solubility salt_form Salt Formation (See Q11) ph_adjust->salt_form Optimal pH Impractical end_node Goal Achieved: Solubilized Compound ph_adjust->end_node surfactant Surfactant Addition (See Q7) cosolvent->surfactant Insufficient Solubility cosolvent->end_node cyclodextrin Cyclodextrin Complexation (See Q8) surfactant->cyclodextrin Precipitation or Micelle Issues solid_disp Amorphous Solid Dispersion (See Q9) cyclodextrin->solid_disp Complexation Ineffective cyclodextrin->end_node nanosus Nanosuspension (See Q10) solid_disp->nanosus Stability Issues solid_disp->end_node nanosus->end_node prodrug Prodrug Synthesis salt_form->prodrug No Ionizable Group prodrug->end_node

Caption: Mechanism of co-solvency.

Q7: What are surfactants and how do they differ from co-solvents?

A7: Surfactants (surface-active agents) are amphiphilic molecules, meaning they have a polar (hydrophilic) "head" and a non-polar (hydrophobic) "tail". [10] Causality: Unlike co-solvents which change the bulk properties of the solvent, surfactants work by forming microscopic aggregates called micelles above a certain concentration (the Critical Micelle Concentration, or CMC). [10]The hydrophobic tails form a core, creating a non-polar microenvironment that can encapsulate the p-tolyl pyrazole, while the hydrophilic heads face the water, keeping the entire micelle-drug complex dissolved. [5][11] Common Surfactants:

  • Non-ionic: Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15. These are generally less toxic and widely used. [6]* Anionic: Sodium Dodecyl Sulfate (SDS). Primarily used for in vitro applications due to potential for protein denaturation.

  • Cationic: Cetyl Trimethylammonium Bromide (CTAB). Also typically restricted to in vitro use.

Tier 2: Advanced Formulation Strategies
Q8: I need a significant increase in solubility for an oral formulation. What is cyclodextrin complexation?

A8: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [] Causality: The hydrophobic p-tolyl portion of your pyrazole derivative can fit into the non-polar cavity of the cyclodextrin, forming a "host-guest" inclusion complex. [13][14][15]The hydrophilic exterior of the cyclodextrin then allows the entire complex to be readily soluble in water. This is a true molecular encapsulation. []Modified CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their much higher aqueous solubility compared to native β-CD. [15]

G cluster_CD cd_node Cyclodextrin (Hydrophilic Exterior) arrow -> cavity_node Hydrophobic Cavity drug p-Tolyl Pyrazole (Hydrophobic) plus + complex Soluble Inclusion Complex

Caption: Cyclodextrin inclusion complex formation.

Q9: What is an amorphous solid dispersion (ASD) and when should I consider it?

A9: An ASD is a formulation where the crystalline drug is molecularly dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix. [6][8][16] Causality: The crystalline form of a drug is a low-energy, stable state. By converting it to a high-energy amorphous form, you eliminate the crystal lattice energy barrier that needs to be overcome for dissolution. [4]The polymer carrier prevents the drug from recrystallizing and helps maintain a supersaturated state upon dissolution, significantly enhancing both the rate and extent of dissolution. [6][17] Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®. [4][8]Preparation Method: A common lab-scale method is solvent evaporation. See Protocol 3: Preparation of a Solid Dispersion .

Q10: My compound is a "brick dust" - insoluble in almost everything. Is there a last resort formulation strategy?

A10: Yes. For extremely insoluble compounds (often referred to as "brick dust"), creating a nanosuspension is a powerful option. [18][19] Causality: A nanosuspension consists of pure, crystalline drug particles reduced to the sub-micron (nanometer) range, stabilized in a liquid medium by surfactants or polymers. [18][20][21]According to the Noyes-Whitney and Ostwald-Freundlich equations, this drastic reduction in particle size leads to a massive increase in surface area, which in turn increases both the dissolution velocity and the saturation solubility. [18][21]This technique is particularly useful for compounds that are poorly soluble in both aqueous and lipid media. [18][20]

Tier 3: Chemical Modification
Q11: Can I permanently modify my molecule to make it more soluble?

A11: Yes. If formulation strategies are insufficient or not suitable for your application, direct chemical modification can be employed.

  • Salt Formation: This is the most common chemical modification. [5]If your p-tolyl pyrazole derivative has an acidic or basic functional group, it can be reacted with a suitable counter-ion to form a stable, crystalline salt. Salts are ionic compounds and almost always exhibit significantly higher aqueous solubility than the neutral free form. [5][8]* Prodrug Approach: A prodrug is a bioreversible, inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound. [5]A common strategy is to attach a highly soluble promoiety (like a phosphate group) to the parent molecule. [22]This temporarily masks the properties of the parent drug, improving solubility for administration, before being cleaved in the body to release the active p-tolyl pyrazole.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the maximum solubility of a p-tolyl pyrazole derivative in a specific aqueous buffer.

Materials:

  • Your p-tolyl pyrazole derivative (solid).

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

  • Syringe filters (e.g., 0.22 µm PVDF).

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

  • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will visibly remain undissolved at the end of the experiment.

  • Add a precise volume of the aqueous buffer to the vial (e.g., 1 mL).

  • Securely cap the vial and place it on the shaker at a constant temperature.

  • Agitate the suspension for 24-48 hours to ensure equilibrium is reached. [4]5. After equilibration, let the vial stand for ~30 minutes to allow undissolved solids to settle.

  • Carefully withdraw a sample from the clear supernatant.

  • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated analytical method.

Protocol 2: Co-solvent Screening

Objective: To identify an effective co-solvent and its optimal concentration for solubilizing your compound.

Materials:

  • Your p-tolyl pyrazole derivative.

  • Primary aqueous buffer.

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Small glass vials.

  • Magnetic stirrer and stir bars.

Procedure:

  • In separate vials, add a known amount of your compound to achieve a target concentration that is currently insoluble (e.g., 1 mg/mL).

  • To each vial, add the primary aqueous buffer to 80% of the final desired volume (e.g., 800 µL for a 1 mL final volume).

  • Begin stirring the mixtures.

  • To each vial, add one of the test co-solvents dropwise (or in 5% increments) until the solid completely dissolves.

  • Record the volume and percentage of co-solvent required for each successful mixture.

  • Select the co-solvent system that provides complete dissolution at the lowest possible concentration while being compatible with your downstream application. [5]

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare an amorphous solid dispersion to enhance the dissolution rate.

Materials:

  • Your p-tolyl pyrazole derivative.

  • A hydrophilic polymer carrier (e.g., PVP K30, HPMC-AS). [8]* A volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone). [4]* Round-bottom flask.

  • Rotary evaporator.

Procedure:

  • Select a drug-to-polymer ratio to test (e.g., 1:2 w/w). Weigh the appropriate amounts of your compound and the polymer.

  • Dissolve both components completely in the chosen volatile solvent in the round-bottom flask. Stir or sonicate to ensure a clear solution.

  • Attach the flask to a rotary evaporator.

  • Remove the solvent under vacuum with gentle heating and rotation. Continue until a thin, dry film is formed on the inside of the flask.

  • Further dry the solid film under high vacuum for several hours to remove any residual solvent.

  • Scrape the resulting solid powder from the flask. This is your solid dispersion, which can be used for dissolution testing or other experiments.

References

  • Jadhav, P., et al. (n.d.). Nanosuspension: An approach to enhance solubility of drugs. PMC - NIH. Retrieved from [Link]

  • Pawar, J., & Fule, R. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. Retrieved from [Link]

  • JETIR. (2025). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. Jetir.Org. Retrieved from [Link]

  • Patel, V. R., & Agrawal, Y. K. (n.d.). Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review. CORE. Retrieved from [Link]

  • Mishra, B., et al. (2011). Review Article SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY. Omics. Retrieved from [Link]

  • JAPEC. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]

  • Singh, A., et al. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • Bentham Science Publishers. (2025). Nanosuspension: A Propitious Drug Delivery Approach to Enhance Solubility and Bioavailability of Poorly Soluble Drugs-Review. Bentham Science. Retrieved from [Link]

  • Drug Development and Delivery. (2023). FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs. Drug Development and Delivery. Retrieved from [Link]

  • Griffith Research Online. (n.d.). Solid Dispersion as a Technical Solution to Boost the Dissolution Rate and Bioavailability of Poorly Water-Soluble Drugs. Griffith Research Online. Retrieved from [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • PubMed. (2015). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. Retrieved from [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Retrieved from [Link]

  • Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. Retrieved from [Link]

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  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Oxford Academic. (n.d.). Solubilization of naphthalene and cosolvent property. Environmental Toxicology and Chemistry. Retrieved from [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Retrieved from [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • International Journal of PharmTech Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Retrieved from [Link]

  • PMC. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. PMC. Retrieved from [Link]

  • PMC - NIH. (n.d.). Surfactants: physicochemical interactions with biological macromolecules. Retrieved from [Link]

  • PMC. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. Retrieved from [Link]

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Optimization

Technical Support Center: Minimizing Side Reactions in the Reduction of Pyrazole Esters to Propanols

Welcome to the Technical Support Center for professionals engaged in the synthesis of pyrazole propanols. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the reduct...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in the synthesis of pyrazole propanols. This guide is designed to provide in-depth troubleshooting for common side reactions encountered during the reduction of pyrazole esters. As researchers, scientists, and drug development professionals, achieving high purity and yield is paramount. This resource offers practical, experience-driven solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of starting material in my final product after reduction with LiAlH₄. What is the likely cause?

A1: Incomplete reduction is often due to insufficient reducing agent, deactivation of the reducing agent by moisture, or suboptimal reaction temperature. Lithium aluminum hydride (LiAlH₄) reacts violently with water, so rigorously dry solvents and glassware are essential.[1][2][3] Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2 equivalents for an ester) and that the reaction is allowed to proceed for an adequate amount of time, which can be monitored by Thin Layer Chromatography (TLC).

Q2: My reaction with DIBAL-H at -78°C is yielding the corresponding aldehyde instead of the desired propanol. Why is this happening?

A2: Diisobutylaluminum hydride (DIBAL-H) is a powerful reducing agent that can selectively reduce esters to aldehydes at low temperatures (typically -78°C) with careful control of stoichiometry (1.0-1.2 equivalents).[4][5][6][7][8] If the aldehyde is the major product, it indicates that the reaction did not proceed to the alcohol. To favor the formation of the propanol, you can try increasing the equivalents of DIBAL-H or allowing the reaction to warm to room temperature after the initial low-temperature addition.

Q3: I'm seeing a byproduct with a mass corresponding to the loss of a substituent on the pyrazole nitrogen. What could be causing this?

A3: Certain protecting groups on the pyrazole nitrogen, such as a benzyl group, can be susceptible to cleavage under some reductive conditions. For instance, while not a direct reduction of the ester, aggressive conditions or certain catalysts can lead to N-debenzylation.[9] If you observe this side reaction, consider using a more robust protecting group or milder reducing conditions.

Q4: After workup, my NMR shows complex multiplets and my mass spectrometry data suggests the presence of ring-opened byproducts. What could be the issue?

A4: The pyrazole ring is generally stable to reduction, but under harsh conditions, particularly with strong bases, ring opening can occur.[10][11][12] This is more likely if there are strongly electron-withdrawing groups on the ring or if the reaction temperature is excessively high. Using milder reducing agents or more controlled reaction conditions can help mitigate this.

Troubleshooting Guides

Issue 1: Over-reduction to Aldehyde with DIBAL-H

Symptoms:

  • The primary product identified by GC-MS or LC-MS is the corresponding pyrazole aldehyde.

  • ¹H NMR shows a characteristic aldehyde proton signal (around 9-10 ppm) and the absence of the expected propanol methylene and hydroxyl protons.

Root Cause Analysis: DIBAL-H is a versatile reducing agent. At low temperatures, the tetrahedral intermediate formed upon the first hydride addition to the ester is relatively stable.[8] A cold quench will protonate this intermediate, which then collapses to the aldehyde. To achieve the full reduction to the alcohol, a second equivalent of hydride is required to reduce the intermediate aldehyde.

Mitigation Strategies:

  • Temperature Control: While the initial addition of DIBAL-H should be at -78°C to control the reaction rate, allowing the reaction to slowly warm to room temperature before quenching will promote the second reduction step.[5][7]

  • Stoichiometry: Increase the equivalents of DIBAL-H to ensure enough hydride is present for both reduction steps. A 2-fold excess is a good starting point.

  • Quenching Procedure: Ensure the quench is performed carefully. A two-stage quench, first with a proton source like methanol at low temperature to destroy excess hydride, followed by an aqueous workup (e.g., with Rochelle's salt or dilute acid) upon warming, is often effective.[4]

Issue 2: Incomplete Reaction and Low Yield with NaBH₄

Symptoms:

  • TLC analysis shows a significant amount of the starting ester remaining even after prolonged reaction times.

  • Isolated yield of the pyrazole propanol is low.

Root Cause Analysis: Sodium borohydride (NaBH₄) is generally considered too mild to reduce esters under standard conditions.[4][13][14] Its reactivity is significantly lower than that of LiAlH₄. However, its reactivity can be enhanced.

Mitigation Strategies:

  • Use of Additives: The reactivity of NaBH₄ can be significantly increased by the addition of Lewis acids such as CaCl₂, LiCl, or ZnCl₂.[15][16] These additives coordinate to the ester carbonyl, making it more electrophilic and susceptible to hydride attack.

  • Solvent Choice: While often used in protic solvents like methanol or ethanol, using higher boiling point solvents like diglyme and heating the reaction can also facilitate the reduction of esters with NaBH₄.[17]

  • Consider a Stronger Reducing Agent: If enhancing NaBH₄ is not effective, switching to a more powerful reducing agent like Lithium borohydride (LiBH₄) or LiAlH₄ is a standard solution.[18]

Issue 3: Pyrazole Ring Reduction or Opening

Symptoms:

  • Mass spectrometry data indicates products with masses corresponding to pyrazoline or pyrazolidine, or acyclic amine derivatives.

  • ¹H NMR shows a loss of aromatic signals from the pyrazole ring and the appearance of signals in the aliphatic region.

Root Cause Analysis: While the pyrazole ring is aromatic and generally resistant to reduction, aggressive reducing conditions can lead to its saturation.[19] Ring opening is less common but can be induced by strong bases or high temperatures, particularly if the ring is substituted with functionalities that can facilitate cleavage.[10][11][12][20]

Mitigation Strategies:

  • Choice of Reducing Agent: Opt for milder and more selective reducing agents. For instance, if LiAlH₄ is causing ring reduction, consider using NaBH₄ with an activating agent, or DIBAL-H under controlled conditions.

  • Reaction Conditions: Avoid excessively high temperatures. Running the reaction at 0°C or even room temperature is often sufficient for ester reduction without affecting the pyrazole ring.

  • pH Control: Ensure the reaction and workup conditions are not strongly basic, as this can promote ring-opening side reactions.[10][11]

Experimental Protocols

Protocol 1: Standard Reduction of Pyrazole Ester with LiAlH₄
  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of the pyrazole ester (1.0 eq) in anhydrous THF to a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Cool the reaction mixture back to 0°C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Filter the resulting solids through a pad of celite and wash thoroughly with ethyl acetate. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude propanol by column chromatography on silica gel.

Protocol 2: Selective Reduction of Pyrazole Ester to Propanol with DIBAL-H
  • Preparation: Under an inert atmosphere, dissolve the pyrazole ester (1.0 eq) in anhydrous toluene and cool the solution to -78°C (dry ice/acetone bath).

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (2.0-2.5 eq) in toluene dropwise to the cooled ester solution, maintaining the internal temperature below -70°C.

  • Reaction: After the addition is complete, stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction to 0°C and slowly add methanol to quench the excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Work-up: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the product via silica gel chromatography.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Pyrazole Ester Reduction
Reducing AgentTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Anhydrous THF, 0°C to rtPowerful and reliable for complete reduction.[1][2][18]Highly reactive with water, can reduce other functional groups, potential for side reactions.[1][3]
NaBH₄ MeOH or EtOH, rtMilder, safer, and easier to handle.[14]Generally does not reduce esters without additives or harsh conditions.[4]
DIBAL-H Anhydrous Toluene, -78°C to rtCan be selective for aldehyde or alcohol depending on conditions.[4][5][6]Requires careful temperature and stoichiometry control.[7][8]
LiBH₄ Anhydrous THF, rtMore reactive than NaBH₄, can reduce esters.More hygroscopic and reactive than NaBH₄.

Visualizations

Diagram 1: General Reaction Scheme and Potential Side Products

PyrazoleEster Pyrazole Ester ReducingAgent Reducing Agent (e.g., LiAlH4, DIBAL-H) Propanol Desired Pyrazole Propanol ReducingAgent->Propanol Desired Pathway Aldehyde Side Product: Pyrazole Aldehyde ReducingAgent->Aldehyde Incomplete Reduction (e.g., DIBAL-H, -78°C) RingReduced Side Product: Ring-Reduced Pyrazole ReducingAgent->RingReduced Over-reduction (Harsh Conditions) RingOpened Side Product: Ring-Opened Product ReducingAgent->RingOpened Ring Instability (Harsh Conditions)

Caption: Reduction of pyrazole esters can lead to several side products.

Diagram 2: Troubleshooting Workflow for Low Propanol Yield

Start Low Yield of Pyrazole Propanol Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Incomplete Incomplete Reaction? Analyze->Incomplete OverReduction Aldehyde Formation? Incomplete->OverReduction No IncreaseReagent Increase Equivalents of Reducing Agent or Reaction Time Incomplete->IncreaseReagent Yes Degradation Degradation Products? OverReduction->Degradation No ChangeConditions Adjust Temperature (e.g., warm DIBAL-H reaction) OverReduction->ChangeConditions Yes MilderConditions Use Milder Reducing Agent or Lower Temperature Degradation->MilderConditions Yes

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • MDPI. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • Preprints.org. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • ResearchGate. General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. [Link]

  • OrgoSolver. DIBAL-H: Ester to Aldehyde (-78 C) | Stopping Point + Traps. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Reddit. Reduction with DIBAL-H : r/OrganicChemistry. [Link]

  • Google Patents.
  • Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • Organic Synthesis. DIBAL-H Reduction. [Link]

  • Imperial College London. OS-FGI Lecture2. [Link]

  • Oreate AI Blog. The Role of LiAlH4 in Transforming Esters: A Closer Look. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • ResearchGate. Why some esters can be reduced by sodium borohydride?. [Link]

  • Adi Chemistry. Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. [Link]

  • Preprints.org. Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • National Center for Biotechnology Information. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • Reddit. I want to reduce Pyrazine-2,5-dicarboxylic acid to the diol what reaction conditions could be suitable? : r/Chempros. [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • University of Southampton. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • OrgoSolver. Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]

  • The Hive. Enhancing NaBH4 Reactivity & Selectivity. [Link]

  • National Center for Biotechnology Information. Pyrazoles as inhibitors of alcohol oxidation and as important tools in alcohol research: An approach to therapy against methanol poisoning. [Link]

  • Chemistry LibreTexts. 21.6: Chemistry of Esters. [Link]

  • ResearchGate. (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. [Link]

  • SciSpace. Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs.. [Link]

  • Reddit. NaBH4 reduction of ester : r/Chempros. [Link]

  • YouTube. NaBH4 Chemoselectivity Trick Ketone vs Ester Why NaBH4 Reduces Ketone Not Ester? Selective Reduction. [Link]

  • RSC Publishing. Reduction of some esters of pyrazole-3,4-dicarboxylic acid. [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • ResearchGate. ChemInform Abstract: An Efficient Method for the N-Debenzylation of Aromatic Heterocycles. | Request PDF. [Link]

  • Organic Chemistry Academy. Reactions of LiAlH4, NaBH4 and H2/Ni (Recap). [Link]

  • ScienceDirect. Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol Derivatives

Welcome to the technical support guide for researchers engaged in the synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol and its derivatives. This resource is designed to provide practical, in-depth solutions to com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers engaged in the synthesis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol and its derivatives. This resource is designed to provide practical, in-depth solutions to common challenges, with a specific focus on overcoming steric hindrance—a frequent obstacle in the synthesis of substituted heterocyclic systems. The guidance provided herein is based on established chemical principles and peer-reviewed methodologies to ensure reliability and reproducibility in your laboratory.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My initial cyclization reaction to form the pyrazole ring is giving very low yields. The starting materials are a p-tolyl-substituted 1,3-diketone and hydrazine. What is causing this, and how can I improve the yield?

Root Cause Analysis:

Low yields in the Knorr pyrazole synthesis or similar cyclization reactions are often a direct consequence of steric hindrance.[1] The p-tolyl group at what will become the C3 position of the pyrazole is moderately bulky. This bulk can impede the approach of the hydrazine nucleophile and hinder the necessary conformational changes for the subsequent cyclization and dehydration steps, thereby increasing the activation energy of the reaction.[2][3]

Troubleshooting Workflow:

start Low Yield in Cyclization opt_cond Strategy 1: Optimize Reaction Conditions start->opt_cond alt_cat Strategy 2: Use Alternative Catalysis start->alt_cat alt_route Strategy 3: Change Synthetic Route start->alt_route temp Increase Temperature opt_cond->temp Provides energy to overcome steric barrier microwave Use Microwave Irradiation opt_cond->microwave Accelerates reaction, reduces side products solvent Change Solvent (e.g., PEG, Ionic Liquid) opt_cond->solvent Can improve solubility and alter transition state lewis_acid Add Lewis Acid Catalyst (e.g., LiClO₄) alt_cat->lewis_acid Activates dicarbonyl substrate green_cat Employ Green Catalyst (e.g., NaCoMo) alt_cat->green_cat Offers high efficiency under mild conditions suzuki Switch to Suzuki Cross-Coupling alt_route->suzuki Builds the C-C bond under different mechanistic constraints

Caption: Troubleshooting decision tree for low-yield pyrazole cyclization.

Solutions & Protocols:

1. Modification of Reaction Conditions: The most straightforward approach is to provide more energy to the system to overcome the steric barrier.[4]

  • Thermal Adjustment: Gradually increase the reaction temperature in 10-20 °C increments while monitoring by TLC. Refluxing in a higher-boiling solvent like ethanol, n-butanol, or toluene may be effective.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[5][6]

Protocol 1: Microwave-Assisted Pyrazole Synthesis

  • Reactant Setup: In a 10 mL microwave vial, combine the 1-(p-tolyl)-1,3-diketone precursor (1.0 mmol), hydrazine hydrate (1.2 mmol), and ethanol (3 mL).

  • Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 mmol) or another catalyst as determined from optimization studies.[7]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes. Monitor pressure to ensure it remains within the vial's limits.

  • Workup: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated product by filtration, wash with cold water, and dry. Purify by recrystallization from ethanol or by column chromatography.

2. Alternative Catalytic Systems: Sometimes, a catalyst can facilitate the reaction where thermal energy alone is insufficient.

  • Lewis Acids: Catalysts like lithium perchlorate (LiClO₄) can activate the dicarbonyl compound, making it more susceptible to nucleophilic attack.[7]

  • Ionic Liquids: Using an ionic liquid such as [HDBU][OAc] as both the solvent and catalyst can improve yields, particularly for hindered substrates.[8]

Table 1: Comparison of Reaction Conditions for Pyrazole Synthesis

MethodCatalyst/SolventTemperature (°C)Typical TimeAdvantageReference
ConventionalEthanol / Acetic Acid80 (Reflux)6-12 hSimple setup[9]
MicrowaveEthanol12015 minHigh speed, improved yield[5][6]
Ionic Liquid[HDBU][OAc]9512 hHigh yield, green solvent[8]
Green CatalystEthylene GlycolRoom Temp2-4 hMild conditions, eco-friendly[7]
Q2: I am attempting to synthesize a 4-substituted derivative via a Suzuki-Miyaura coupling on a 4-bromo-3-(p-tolyl)-5-(propan-1-ol)-1H-pyrazole, but the reaction is failing. Why?

Root Cause Analysis:

While Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, it can be sensitive to steric hindrance, particularly near the coupling site.[10][11] The p-tolyl group at C3 and the side chain at C5 create a sterically crowded environment around the C4 position. The failure likely stems from an inefficient catalytic cycle, where either the oxidative addition of the palladium catalyst to the bromopyrazole or the subsequent reductive elimination is sterically hindered. The choice of palladium catalyst and, crucially, the supporting ligand is paramount for success.[10]

Solutions & Protocols:

1. Selection of Appropriate Ligand and Catalyst: For sterically demanding substrates, bulky, electron-rich phosphine ligands are required. These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly reactive in oxidative addition.

  • Buchwald-Type Ligands: Ligands such as XPhos, SPhos, or tBuBrettPhos are specifically designed to facilitate coupling reactions with hindered substrates.[10][11]

  • Pre-catalysts: Using a well-defined palladium pre-catalyst like XPhos Pd G2 or G3 can lead to more consistent and higher yields, as they are more stable and generate the active Pd(0) species reliably.[10]

Protocol 2: Suzuki-Miyaura Coupling for Hindered Pyrazoles

  • Inert Atmosphere: Assemble the reaction vessel (e.g., a Schlenk tube) and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the vessel, add 4-bromo-3-(p-tolyl)-5-(propan-1-ol)-1H-pyrazole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol).

  • Catalyst System: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water (4:1, 5 mL).

  • Reaction: Heat the mixture at 80-110 °C and monitor by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Table 2: Recommended Catalytic Systems for Hindered Pyrazole Suzuki Coupling

Catalyst / Pre-catalystLigandBaseTypical SolventKey FeatureReference
Pd₂(dba)₃XPhosK₃PO₄TolueneExcellent for sterically demanding aryl chlorides/bromides.[10]
XPhos Pd G2(Internal)Cs₂CO₃1,4-Dioxane/H₂OAir-stable pre-catalyst, highly active.[10]
Pd(PPh₃)₄(Internal)K₂CO₃DME/H₂OClassic catalyst, may work for less hindered substrates.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is steric hindrance, and how does it manifest in this specific pyrazole synthesis?

Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of atoms or groups of atoms within a molecule.[3][4] These bulky groups physically obstruct the optimal trajectory for reactants to approach each other, effectively creating an "energy penalty" that must be overcome.[2]

In the context of 3-(3-(p-tolyl)-1H-pyrazol-5-yl)propan-1-ol derivatives, steric hindrance primarily arises from the p-tolyl group .

cluster_0 Sterically Hindered Pyrazole P Pyrazole Ring T p-Tolyl (Bulky Group) P->T C3 S Side Chain P->S C5 R Reagent R->blocked Approach Blocked

Caption: Steric hindrance from the p-tolyl group blocking reagent access.

  • During Ring Formation: As discussed in the troubleshooting guide, the p-tolyl group can interfere with the initial condensation reaction between a 1,3-dicarbonyl precursor and hydrazine.[1]

  • Post-Functionalization: The p-tolyl group at C3 and the propanol side chain at C5 can create a "pocket" around the pyrazole ring, making reactions at the C4 position or on the nitrogen atoms (N1) more difficult. The lower yield observed for coupling reactions with 3,5-dimethyl-1H-pyrazole compared to unsubstituted pyrazole highlights this effect.[13]

Q2: What is the most common synthetic pathway for this class of compounds, and where are the potential steric bottlenecks?

The most prevalent method for synthesizing 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.[7][9][14]

cluster_0 Common Synthetic Route diketone 1-(p-Tolyl)-5-hydroxypentane-1,3-dione (Dicarbonyl Precursor) step1 Condensation & Cyclization diketone->step1 hydrazine Hydrazine Hydrate (H₂N-NH₂) hydrazine->step1 product 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol step1->product bottleneck Steric Bottleneck! The bulky p-tolyl group hinders the approach of hydrazine to the carbonyls. step1->bottleneck

Caption: Common synthetic pathway and its primary steric bottleneck.

The primary steric bottleneck occurs during the initial condensation step. The nucleophilic attack by hydrazine on one of the carbonyl carbons is the first committed step. The p-tolyl group can sterically shield the adjacent carbonyl, potentially slowing the reaction and influencing which carbonyl is attacked first, which can be a problem for regioselectivity if the dicarbonyl is unsymmetrical in other ways.[1][15] Subsequent dehydration to form the aromatic pyrazole ring can also be hindered if the intermediate cannot easily adopt the required planar conformation.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characteris
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  • Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). PMC.
  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. (n.d.). Scholars Research Library.
  • Steric Hindrance Definition. (2025). Fiveable.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Islam, A., & Ghosh, P. (2025). Frontiers in bond construction: innovative approaches to C–C and carbon–heteroatom (C–S, C–N, C–O, C–Se, C–P)
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. (2025). Benchchem.
  • Styrylpyrazoles: Properties, Synthesis and Transform
  • Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. (n.d.). PMC.
  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • Electrochemical synthesis of heterocyclic compounds via carbon–heteroatom bond formation: direct and indirect electrolysis. (2024). Chemistry Letters | Oxford Academic.
  • C-C and C-Heteroatom Bonds Construction. (2022). Encyclopedia.pub.
  • Best Synthetic Methods: C-C Bond Form
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC.
  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. (2023). ACS Omega.
  • overcoming steric hindrance in cis-chalcone synthesis. (n.d.). Benchchem.
  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. (n.d.).
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Google Scholar.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. (2024). MDPI.
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). Sci-Hub.
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  • Recent Advances in the Synthesis of Pyrazole Deriv

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Reference Data & Comparative Studies

Validation

Structural Elucidation of p-Tolyl Pyrazole Alcohols: A Comparative MS Fragmentation Guide

Executive Summary This guide provides a technical analysis of the mass spectrometric (MS) behavior of p-tolyl pyrazole alcohols—a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, COX-2 inhibitors). We c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric (MS) behavior of p-tolyl pyrazole alcohols—a critical scaffold in medicinal chemistry (e.g., kinase inhibitors, COX-2 inhibitors). We compare the analytical utility of Electrospray Ionization (ESI-MS/MS) versus Electron Ionization (EI-MS) .

Key Insight: While ESI is the industry standard for molecular weight confirmation of these polar intermediates, it often fails to provide structural fingerprints without high-energy Collision-Induced Dissociation (CID). Conversely, EI provides rich structural data but frequently obliterates the molecular ion (


) due to rapid dehydration of the alcohol moiety. This guide outlines a hybrid workflow to maximize structural confidence.

The Chemical Context: Structure & Stability

To interpret the spectra correctly, we must first understand the lability of the functional groups involved. The p-tolyl pyrazole alcohol scaffold presents three distinct sites for fragmentation:

  • The Alcohol Moiety (R-OH): The most labile site. Under high-energy conditions (EI), this undergoes rapid dehydration (

    
    ), often leading to a "false" molecular ion appearance.
    
  • The p-Tolyl Group: A stabilizing group that typically yields a dominant tropylium ion (

    
     91), serving as a diagnostic anchor.
    
  • The Pyrazole Core: A robust aromatic heterocycle that requires significant energy to cleave, typically breaking via loss of

    
     or HCN only under hard ionization or high-energy CID.
    

Comparative Methodology: ESI vs. EI

The choice of ionization technique dictates the fragmentation pathway.[1] The table below compares the performance of both methods for this specific chemical class.

Table 1: Performance Matrix for p-Tolyl Pyrazole Alcohols
FeatureElectrospray Ionization (ESI-MS/MS)Electron Ionization (EI-MS)
Ionization Mode Soft (Protonation

)
Hard (Radical Cation

)
Molecular Ion High Intensity. Preserves the alcohol.Low/Absent. Rapid dehydration (

).
Fragmentation Minimal (requires CID).Extensive (in-source).
Key Artifacts Sodium adducts (

) common.
Thermal degradation in injector port.
Diagnostic Utility Best for Purity & MW Confirmation .Best for Structural Fingerprinting .
Detection Limit Picogram range (High Sensitivity).Nanogram range.

Mechanistic Deep Dive: Fragmentation Pathways

Understanding the causality of bond breaking is essential for differentiating isomers.

Pathway A: The Dehydration (Alcohol Specific)

In alcohols, the loss of water is often the first step.

  • Mechanism: 1,2-elimination or 1,4-elimination depending on the side chain length.

  • Observation: In EI, the peak at

    
     is often mistaken for the molecular ion. In ESI, this transition (
    
    
    
    ) is observed only upon applying collision energy.
Pathway B: The Tropylium Rearrangement (Tolyl Specific)

The p-tolyl group (methylphenyl) is a "fragmentation beacon."

  • Mechanism: Cleavage of the bond connecting the tolyl ring to the pyrazole allows the tolyl cation to rearrange into the highly stable, aromatic tropylium ion (

    
    ).
    
  • Diagnostic Peak:

    
     91 . If this peak is the base peak (100% abundance), it confirms the p-tolyl moiety is intact and attached via a cleavable bond.
    
Pathway C: Pyrazole Ring Fission
  • Mechanism: Retro-Diels-Alder (RDA) type cleavage or loss of HCN.

  • Observation: Rare in standard ESI. In EI, look for losses of 27 Da (HCN) or 28 Da (

    
    ).
    
Visualization: Fragmentation Logic

The following diagram illustrates the competing pathways for a generic p-tolyl pyrazole alcohol (


).

FragmentationPathway M_Ion Molecular Ion [M+H]+ (ESI) or M+. (EI) (Parent) Dehydration Dehydrated Cation [M - H2O] (First Loss) M_Ion->Dehydration -18 Da (H2O) (Fast in EI) Tolyl_Cleavage Tolyl Cleavage Dehydration->Tolyl_Cleavage Bond Scission Tropylium Tropylium Ion (m/z 91) (Base Peak in EI) Tolyl_Cleavage->Tropylium Rearrangement (Dominant) Pyrazole_Frag Pyrazole Core Fragment [M - Tolyl - H2O] Tolyl_Cleavage->Pyrazole_Frag Charge Retention on Heterocycle

Figure 1: Logical fragmentation cascade. Note that in EI, the "Molecular Ion" step is often transient, leading directly to Dehydration.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol which uses ESI for mass confirmation and ESI-CID (or EI) for structural proof.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of sample in MeOH:Water (1:1) + 0.1% Formic Acid .

    • Why? Methanol promotes ionization; Formic acid ensures protonation (

      
      ) for ESI.
      
    • Validation: Run a blank solvent to ensure no background noise at

      
       91.
      
Step 2: Soft Ionization Check (ESI-MS)
  • Method: Direct Infusion or LC-MS (C18 column).

  • Goal: Identify the

    
     peak.
    
  • Self-Validation: If

    
     is weak, look for 
    
    
    
    (+22 Da). If you see
    
    
    , your source temperature is too high (thermal degradation). Lower the desolvation temperature to <250°C.
Step 3: Structural Elicitation (MS/MS or EI)
  • Method: Perform MS/MS (Product Ion Scan) on the parent ion.

  • Energy Ramp: Apply Stepped Collision Energy (e.g., 15, 30, 45 eV).

  • Criteria:

    • Low Energy (15 eV): Should see water loss (

      
      ).
      
    • High Energy (45 eV): Should see the Tropylium ion (

      
       91).[2]
      
    • Absence of 91: If

      
       91 is absent at high energy, the tolyl group may be substituted or not attached via a labile bond.
      
Workflow Diagram

Workflow Start Start: Unknown Sample ESI_Check Run ESI-MS (Soft Ionization) Start->ESI_Check Decision Is [M+H]+ visible? ESI_Check->Decision Optimize Lower Temp / Check Adducts Decision->Optimize No MSMS Run MS/MS (CID) Stepped Energy Decision->MSMS Yes Optimize->ESI_Check Analyze Analyze Fragments: 1. -H2O (Alcohol) 2. m/z 91 (Tolyl) MSMS->Analyze

Figure 2: Decision workflow for characterizing labile pyrazole alcohols.

Representative Data: What to Expect

The following table illustrates a theoretical dataset for a p-tolyl pyrazole alcohol with a molecular weight of 216 Da .

Table 2: Characteristic Ions (ESI-CID vs. EI)
Fragment Identitym/z (Theoretical)Relative Abundance (ESI-CID)Relative Abundance (EI - 70eV)Notes
Molecular Ion 217 (

)
100% (Base Peak) < 5% (

= 216)
ESI preserves parent; EI degrades it.
Dehydration 199 (

)
40 - 60%20 - 40%First step in fragmentation.
Tropylium 91 (

)
20 - 80% (Energy dependent)100% (Base Peak) Diagnostic for p-tolyl.
Phenyl Cation 77 (

)
< 10%10 - 20%Secondary fragmentation of tolyl.
Pyrazole Core Variable 10 - 30%VariableResidue after side-chain losses.

Interpretation:

  • In EI , the spectrum is dominated by the fragment at

    
     91. You might miss the molecular weight if you don't look carefully for a tiny peak at 216.
    
  • In ESI , the peak at 217 is dominant. You must apply energy to "force" the appearance of 199 and 91 to confirm the structure.

References

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols: Fragmentation Patterns. Retrieved from [Link]

  • MDPI Encyclopedia. (2023).[3] Tropylium Ion: Stability and Mass Spectrometry Characteristics. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Institut de Recherche en Astrophysique et Planétologie. (2018). Benzylium and tropylium cations identified as the two stable isomers of C7H7+. Retrieved from [Link]

Sources

Comparative

Comparative Biological Activity Guide: p-Tolyl vs. Phenyl Pyrazole Propanols

Executive Summary This guide provides a technical comparison between phenyl and -tolyl substituted pyrazole propanol derivatives. While both scaffolds serve as privileged structures in medicinal chemistry—particularly fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between phenyl and


-tolyl  substituted pyrazole propanol derivatives. While both scaffolds serve as privileged structures in medicinal chemistry—particularly for antimicrobial, anti-inflammatory (COX-2 inhibition), and antimitotic applications—experimental data indicates distinct performance profiles driven by the para-methyl group.

Key Finding: The


-tolyl  substituent frequently exhibits superior biological potency compared to the unsubstituted phenyl  analog. This is attributed to the +I (inductive) effect  and increased lipophilicity , which enhance membrane permeability and hydrophobic interactions within enzyme binding pockets (e.g., DNA gyrase, COX-2). However, phenyl derivatives remain essential for establishing baseline Structure-Activity Relationships (SAR) and reducing metabolic liability associated with benzylic oxidation.

Chemical & Structural Context

To understand the biological divergence, we must first analyze the physicochemical differences introduced by the methyl group at the para position.

FeaturePhenyl Pyrazole Propanol

-Tolyl Pyrazole Propanol
Impact on Bioactivity
Substituent

(Hydrogen)

(Methyl)
Methyl adds steric bulk and lipophilicity.
Electronic Effect NeutralElectron Donating (+I)Increases electron density on the aromatic ring, potentially strengthening

-cation interactions.
Lipophilicity (cLogP) Lower (Baseline)Higher (+0.5 approx)Enhanced cell membrane penetration; critical for antimicrobial efficacy.
Metabolic Stability High (Ring oxidation is slow)ModerateThe benzylic methyl group is a potential site for CYP450-mediated oxidation.
SAR Visualization: The Methyl Switch

The following diagram illustrates the mechanistic impact of substituting the phenyl ring with a


-tolyl group on the pyrazole scaffold.

SAR_Mechanism Scaffold Pyrazole Propanol Core Phenyl Phenyl Substitution (Baseline) Scaffold->Phenyl Tolyl p-Tolyl Substitution (+Methyl Group) Scaffold->Tolyl Effect1 Increased Lipophilicity (Better Membrane Crossing) Tolyl->Effect1 Effect2 Hydrophobic Pocket Filling (Target: DNA Gyrase/COX-2) Tolyl->Effect2 Effect3 Electron Donation (+I) (Modulates pKa/Binding) Tolyl->Effect3 Outcome1 Higher Antimicrobial Potency Effect1->Outcome1 Outcome2 Enhanced Receptor Affinity Effect2->Outcome2 Effect3->Outcome2

Figure 1: Mechanistic impact of p-tolyl substitution on physicochemical properties and biological outcomes.

Biological Activity Profiles

Antimicrobial Potency (Bacteria & Fungi)

Experimental data consistently highlights the


-tolyl derivative as the superior antimicrobial agent, particularly against Gram-positive strains.
  • Case Study: In a comparative study of pyrazole-1-carbothiohydrazides, the

    
    -tolyl derivative demonstrated significantly lower Minimum Inhibitory Concentrations (MIC) than the phenyl analog.
    
  • Data Comparison:

OrganismPhenyl Derivative (MIC

g/mL)

-Tolyl Derivative (MIC

g/mL)
Standard (Chloramphenicol)
S. aureus (Gram +)



B. subtilis (Gram +)



C. albicans (Fungi)



(Clotrimazole)
  • Interpretation: The

    
    -tolyl derivative (e.g., Compound 21a from cited literature) outperformed the phenyl analog. The increased lipophilicity likely facilitates transport across the peptidoglycan layer of Gram-positive bacteria [1, 4].
    
Antimitotic & Antioxidant Activity

In assays targeting tubulin polymerization (antimitotic) and DPPH scavenging (antioxidant), the


-tolyl group again provides advantages, though with nuance.
  • Binding Affinity: Molecular docking studies on Ethyl 2-cyano-3-(3-hydroxy-5-methyl-1H-pyrazol-4-yl)-3-(p-tolyl) propanoate reveal that the

    
    -tolyl group forms stable hydrophobic interactions with residues (e.g., VAL, ALA) in the tubulin binding site. The phenyl analog lacks the steric bulk to fully occupy this hydrophobic cleft, resulting in lower calculated binding energy [2].
    
  • Performance:

    • 
      -Tolyl Analog:  Higher antigermination effect (~20% inhibition) and better docking scores against Keap1 (antioxidant target).
      
    • Phenyl/Chloro-phenyl Analog: While effective, often requires higher concentrations to achieve the same IC50.

Anti-inflammatory (COX-2 Inhibition)

Pyrazole derivatives are classical COX-2 inhibitors (e.g., Celecoxib). The


-tolyl substitution aligns with the requirement for a lipophilic group to enter the COX-2 secondary pocket.
  • Mechanism: The methyl group on the

    
    -tolyl ring provides a "lock-and-key" fit within the hydrophobic channel of the COX-2 enzyme, enhancing selectivity over COX-1 compared to the smaller unsubstituted phenyl ring [3].
    

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating through the use of internal standards.

Synthesis Workflow (Claisen-Schmidt Condensation)

This pathway yields the precursor chalcones, which are cyclized to pyrazoles.

Synthesis_Workflow Start Start: Acetophenone Deriv. (Phenyl or p-Tolyl) Chalcone Intermediate: Chalcone (Yellow Solid) Start->Chalcone Claisen-Schmidt (RT, 6-12h) Reagent Aldehyde + NaOH/EtOH Reagent->Chalcone Cyclization Reflux with Hydrazine Hydrate (or Phenyl Hydrazine) Chalcone->Cyclization Cyclocondensation (Reflux, 4-8h) Product Final Product: Pyrazole Propanol Deriv. Cyclization->Product Validation Validation: TLC, NMR, Mass Spec Product->Validation

Figure 2: General synthetic pathway for 1,3,5-substituted pyrazoles.

Step-by-Step Protocol:

  • Chalcone Synthesis: Dissolve equimolar amounts of

    
    -methylacetophenone (for 
    
    
    
    -tolyl) or acetophenone (for phenyl) and the appropriate aldehyde in ethanol. Add 40% NaOH dropwise at 0-5°C. Stir at room temperature for 12 hours. Acidify with dilute HCl to precipitate the chalcone.
  • Cyclization: Reflux the chalcone (10 mmol) with hydrazine hydrate (20 mmol) in ethanol (20 mL) and glacial acetic acid (few drops) for 6–8 hours.

  • Purification: Pour into ice water. Filter the precipitate and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    H-NMR. The 
    
    
    
    -tolyl derivative will show a characteristic singlet at
    
    
    ppm (
    
    
    ).
Antimicrobial Assay (Agar Well Diffusion)

Objective: Determine the Zone of Inhibition (ZOI).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.

  • Plating: Swab Mueller-Hinton agar plates uniformly.

  • Well Creation: Punch 6mm wells using a sterile cork borer.

  • Treatment: Add 50-100

    
    L of the test compound (
    
    
    
    -tolyl vs phenyl) dissolved in DMSO (1 mg/mL). Include DMSO (negative control) and Ciprofloxacin (positive control).
  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure diameter of inhibition zones in mm. Note: A difference of >2mm is generally considered significant.

Conclusion & Recommendation

Conclusion: The comparative analysis confirms that


-tolyl pyrazole propanols  generally exhibit superior biological activity over their phenyl  counterparts. The addition of the methyl group at the para position is a high-value modification that improves lipophilicity and target binding affinity without introducing significant synthetic complexity.

Recommendation:

  • For Lead Optimization: Prioritize the

    
    -tolyl scaffold when targeting membrane-bound enzymes or intracellular targets (e.g., DNA gyrase, Tubulin).
    
  • For Library Design: Use the phenyl derivative as a "negative control" or baseline to quantify the specific contribution of hydrophobic interactions in your SAR study.

References

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis and SAR of heteroaryl-phenyl-substituted pyrazole derivatives as highly selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Molecules (MDPI). Available at: [Link][1]

Sources

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, a novel heterocyclic compound with potential phar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, a novel heterocyclic compound with potential pharmaceutical applications. We will dissect the validation of a robust, internally developed, stability-indicating method and compare its performance against a common alternative approach. The entire process is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring scientific rigor and regulatory compliance.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4][5] For purity analysis, this means the method must be specific, accurate, precise, and robust enough to separate, detect, and quantify the active pharmaceutical ingredient (API) as well as any potential process-related impurities or degradation products.

The Analytical Challenge and Method Selection Rationale

The target analyte, 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, possesses a moderately non-polar p-tolyl group and a more polar pyrazole-propanol moiety. This amphiphilic nature makes it an ideal candidate for Reversed-Phase HPLC (RP-HPLC). Our primary goal is to develop a stability-indicating method, one that can resolve the main compound from any potential degradants that might form under stress conditions.[6][7]

In-House Developed Method (Method A): A Gradient Approach for Optimal Resolution

For our primary method, we opted for a gradient elution strategy. This choice is deliberate; a gradient allows for the effective elution of a wider range of analytes with varying polarities. It provides sharp peaks for early-eluting polar impurities and ensures that any late-eluting, more non-polar degradants are eluted within a reasonable runtime, preventing carryover and improving peak shape.

  • Column Selection: A C18 stationary phase was chosen for its versatility and proven performance in separating compounds of moderate polarity. The 2.1 mm internal diameter and 2.6 µm particle size represent a move towards UHPLC-like performance, offering higher efficiency and reduced solvent consumption.

  • Mobile Phase: A simple mobile phase of acetonitrile and water is used. A 0.1% formic acid modifier is added to control the ionization state of the pyrazole ring's nitrogen atoms, ensuring consistent retention times and symmetrical peak shapes.

  • Detection: The wavelength of 258 nm was selected based on the UV absorbance maximum of the tolyl-pyrazole chromophore, providing optimal sensitivity for both the API and related impurities.

Alternative Method (Method B): An Isocratic Screening Method

For comparison, we present a common alternative: an isocratic method. Isocratic methods are simpler, require less sophisticated pump technology, and can be more robust.[8] However, they often struggle to resolve complex mixtures and can lead to long run times for strongly retained compounds. This method serves as a benchmark to highlight the advantages of the gradient approach for a stability-indicating assay.

ParameterMethod A: In-House Gradient Method Method B: Alternative Isocratic Method
Column Waters Acquity BEH C18, 2.6 µm, 2.1 x 100 mmPhenomenex Luna C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water45% Acetonitrile
Mobile Phase B 0.1% Formic Acid in Acetonitrile55% Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min1.0 mL/min
Gradient 30% B to 95% B in 10 min, hold for 2 minIsocratic
Column Temp. 40 °C30 °C
Injection Vol. 2 µL10 µL
Detector UV at 258 nmUV at 258 nm
Run Time 15 minutes20 minutes

The Validation Workflow: A Step-by-Step Protocol

Method validation is not a single experiment but a series of interconnected tests designed to provide a comprehensive picture of a method's performance.[9][10] The workflow below follows the structure recommended by ICH Q2(R1) guidelines.[2][3]

G cluster_0 Phase 1: System Preparation & Suitability cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Robustness & Finalization A Validation Protocol Definition B Reference Standard & Sample Preparation A->B C System Suitability Testing (SST) B->C D Specificity / Forced Degradation C->D E Linearity & Range D->E F Accuracy (Recovery) E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Solution Stability I->J K Validation Report Generation J->K G cluster_0 Performance Comparison method_a method_a conclusion Conclusion: Method A is superior and fit for purpose. method_a->conclusion method_b method_b method_b->conclusion

Caption: Logical Comparison of HPLC Method Performance Attributes.

Conclusion and Recommendation

The comprehensive validation data clearly demonstrates the superiority of the In-House Gradient Method (Method A) for the purity analysis of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol.

While both methods showed acceptable accuracy and linearity, Method A was decisively better in the most critical parameters for a purity and stability-indicating assay:

  • Specificity: It successfully resolved all degradation products, a fundamental requirement that Method B failed to meet. [4][6]* Precision and Robustness: It proved to be more consistent and reliable under varied conditions, making it more suitable for transfer to a routine quality control laboratory.

  • Sensitivity: Its significantly lower LOQ allows for more rigorous control of potential impurities.

Therefore, Method A is validated as being fit for its intended purpose: the accurate and reliable purity testing of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol in a regulated environment.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Technology Networks. [Link]

  • FDA. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Altabrisa Group. (2025). 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ResearchGate. (n.d.). HPLC method validation for pharmaceuticals: a review. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 34(3), 26-41. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures: Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SGS Thailand. (n.d.). Forced Degradation Testing. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. [Link]

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Comparative

Unambiguous Structure Confirmation of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds such as 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds such as 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, a substituted pyrazole with potential pharmacological applications, an unambiguous structural assignment is the bedrock upon which all further research is built. This guide provides an in-depth, comparative analysis of X-ray crystallography as the definitive method for the structural confirmation of this target molecule. We will explore the entire workflow, from synthesis to data interpretation, and critically evaluate its performance against complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a public crystallographic information file (CIF) for 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is not available as of this writing, this guide will serve as a comprehensive protocol for its determination, drawing on established methodologies and comparative data from structurally related pyrazole derivatives.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the precise atomic arrangement within a crystalline solid[1][2]. It provides detailed insights into bond lengths, bond angles, and the overall molecular geometry, leaving no room for ambiguity[3]. The journey from a synthesized compound to a fully refined crystal structure is a meticulous process, demanding both experimental skill and computational expertise.

Experimental Workflow: From Powder to Picture

The path to a definitive crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

The synthesis of pyrazole derivatives is a well-established field in organic chemistry, often involving the condensation of a β-diketone or a related precursor with hydrazine[4][5]. A plausible synthetic route to the title compound is outlined below.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="Synthesis of the target molecule.";

The growth of X-ray quality crystals is often the most challenging step. The ideal crystal should be a single, well-ordered specimen, typically between 0.1 and 0.5 mm in each dimension, and free from defects like twinning or cracks[6][7]. Several methods can be employed:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment[6].

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization[2].

  • Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The choice of solvent is critical and often determined empirically. A solvent in which the compound has moderate solubility is generally a good starting point[6].

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an intense, monochromatic X-ray beam[7]. The crystal is then rotated, and the diffraction pattern of X-rays is recorded on a detector[3]. Modern diffractometers automate this process, controlling the crystal orientation and data acquisition[8][9].

The raw diffraction images are then processed to yield a set of reflections with their corresponding intensities. This involves several computational steps, including indexing the diffraction spots, integrating their intensities, and applying various corrections[10][11].

dot graph "xrd_data_workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="X-ray crystallography workflow.";

The processed data is then used to solve the crystal structure. For small molecules, "direct methods" are often employed to determine the initial phases of the structure factors, which leads to an initial electron density map[12]. From this map, the positions of the atoms can be determined.

This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors. This iterative process adjusts atomic positions, thermal parameters, and other variables until the best possible fit is achieved[13][14]. A variety of software packages are available for this purpose, such as SHELX, Olex2, and CRYSTALS[3][12][13].

Data Interpretation and Comparison

The final output of a successful X-ray crystallographic analysis is a detailed three-dimensional model of the molecule. This includes precise bond lengths, bond angles, and torsional angles. For 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, we would expect to see the characteristic planar pyrazole ring and the propanol side chain. The tolyl group would likely be twisted out of the plane of the pyrazole ring.

ParameterExpected Value RangeJustification
Pyrazole Ring
N1-N2 bond length1.34 - 1.38 ÅTypical N-N single bond in a five-membered aromatic heterocycle.
C-N bond lengths1.32 - 1.36 ÅPartial double bond character within the aromatic ring.
C-C bond lengths1.37 - 1.42 ÅAromatic C-C bonds.
Ring PlanarityHighThe pyrazole ring is aromatic and therefore planar.
Substituents
C(pyrazolyl)-C(tolyl)1.47 - 1.50 ÅSingle bond between two sp² hybridized carbons.
C(pyrazolyl)-C(propanol)1.49 - 1.52 ÅSingle bond between an sp² and an sp³ hybridized carbon.
C-O bond length1.42 - 1.44 ÅTypical C-O single bond in an alcohol.
O-H bond length0.82 - 0.96 ÅTypical O-H bond length (may be influenced by hydrogen bonding).

Table 1: Expected Crystallographic Parameters for 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol based on related structures.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization and for providing corroborating evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule[15][16]. For our target molecule, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the tolyl and pyrazole rings, the methylene protons of the propanol chain, the hydroxyl proton, and the pyrazole N-H proton. The splitting patterns (multiplicity) of these signals would reveal the connectivity of the protons.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, providing a carbon count and information about their chemical environment (e.g., aromatic, aliphatic, alcohol).

2D NMR: Techniques like COSY, HSQC, and HMBC can be used to establish correlations between protons and carbons, providing a complete picture of the molecular skeleton[17].

dot graph "nmr_interpretation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption="NMR data interpretation workflow.";

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule[18][19][20].

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Fragmentation Pattern: The molecule would fragment in a predictable manner upon ionization, and the masses of these fragments would provide further structural clues[21]. For example, loss of a water molecule from the propanol side chain or cleavage of the propanol chain itself would be expected fragmentation pathways.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity of atoms, chemical environment, stereochemical relationships in solution.Molecular weight, molecular formula (HRMS), fragmentation pattern.
Sample Requirements High-quality single crystal (0.1-0.5 mm).Soluble sample in a deuterated solvent.Small amount of sample, can be in solution or solid.
Ambiguity Unambiguous for a well-refined structure.Can be ambiguous for complex structures or isomers.Isomers often have identical molecular weights.
Throughput Lower, crystal growth can be time-consuming.Higher, spectra can be acquired relatively quickly.Higher, rapid analysis.
Cost High initial instrument cost and maintenance.Moderate to high instrument cost.Lower to moderate instrument cost.

Table 2: Comparison of Analytical Techniques for Structure Confirmation.

Conclusion

For the definitive structural confirmation of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, single-crystal X-ray diffraction is the unequivocal gold standard. It provides a level of detail and certainty that cannot be matched by other techniques. However, NMR and Mass Spectrometry are essential and complementary tools that provide rapid and valuable information for initial characterization, confirmation of synthesis, and as a cross-validation of the crystallographic data. In the absence of a pre-existing crystal structure, the protocols and comparative data presented in this guide provide a clear and scientifically rigorous pathway for the complete and unambiguous structural elucidation of this and other novel pyrazole derivatives.

References

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  • pyrazole amide derivatives: Topics by Science.gov. Science.gov. Available from: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules 24, 219 (2019).
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Validation

A Senior Application Scientist's Guide to Elemental Analysis for Novel Pharmaceutical Compounds: A Case Study of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

For researchers, scientists, and drug development professionals, the confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and quality. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the confirmation of a molecule's elemental composition is a foundational step in establishing its identity, purity, and quality. This guide provides an in-depth, experience-driven comparison of elemental analysis standards, using the novel compound 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol as a practical case study. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach, which is a cornerstone of Good Manufacturing Practice (GMP).[1][2]

Compound Profile and Theoretical Composition

Before any analysis, understanding the target molecule is paramount. The first step is to determine the theoretical elemental percentages, which serve as the benchmark for all experimental results.

Compound: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol Molecular Formula: C₁₃H₁₆N₂O[3] Molecular Weight: 216.28 g/mol [3]

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), and Oxygen (15.999 u), we can calculate the theoretical elemental composition.

ElementSymbolAtomic Weight (u)CountTotal Mass (u)Mass Percentage (%)
CarbonC12.01113156.14372.20%
HydrogenH1.0081616.1287.46%
NitrogenN14.007228.01412.95%
OxygenO15.999115.9997.40%
Total 216.284 100.00%

This theoretical data is the "gold standard" against which all our experimental results will be compared. In pharmaceutical development, results for C, H, and N are typically expected to be within ±0.4% of the calculated values to confirm 95% sample purity.[4][5]

Primary Method: CHNS Combustion Analysis

The gold standard for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis.[6] This technique is rapid, precise, and requires only a small amount of sample.[7][8]

Principle of Operation (Dumas Method)

Modern CHNS analyzers operate on the refined Pregl-Dumas method.[7][9] A sample is weighed into a tin or silver capsule, which is then dropped into a high-temperature (≈1000°C) combustion furnace rich in oxygen.[7][10] This process, known as flash combustion, instantaneously converts the elements into their gaseous oxides: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to various nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO₂).[6][9]

These gases are then swept by an inert carrier gas (typically helium) through a reduction furnace containing heated copper, which reduces the nitrogen oxides to elemental nitrogen gas (N₂) and removes excess oxygen.[7][10] The resulting mixture of CO₂, H₂O, N₂, and SO₂ is then separated, typically via gas chromatography, and measured by a thermal conductivity detector (TCD).[8][10] The instrument software then calculates the mass percentages of each element based on the detector's response.

Workflow for CHNS Analysis

CHNS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data & Reporting SamplePrep Sample Preparation (Drying, Homogenization) Weighing Precise Weighing (1-3 mg) (Microbalance) SamplePrep->Weighing StandardPrep Standard Preparation (e.g., Acetanilide) StandardPrep->Weighing Combustion Combustion (≈1000°C) (Sample -> CO₂, H₂O, NOx) Weighing->Combustion Reduction Reduction (≈600°C) (NOx -> N₂) Combustion->Reduction Separation Gas Separation (GC Column) Reduction->Separation Detection Detection (TCD) Separation->Detection Calculation Calculation of Mass % Detection->Calculation Comparison Compare to Theory (Acceptance Criteria: ±0.4%) Calculation->Comparison Report Generate Report Comparison->Report

Caption: High-level workflow for CHNS elemental analysis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating standards and checks that demonstrate the system is performing correctly.

  • Instrument Preparation & Calibration:

    • Expertise: Before any analysis, ensure the instrument has fresh, packed combustion and reduction tubes and that there are no leaks in the gas lines. An unstable baseline is often the first sign of a leak or exhausted reagents.

    • Standard: Calibrate the instrument using a well-characterized, pure organic standard. Acetanilide (C₈H₉NO) is a common choice due to its stability and high purity. Perform a multi-point calibration to ensure linearity across a range of sample weights.

  • Sample Preparation:

    • Trustworthiness: The sample must be homogenous and completely dry. For a compound like 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol, which is a solid, grind it to a fine powder. Dry under vacuum at a temperature below its melting point for several hours to remove residual solvent and moisture, which would artificially inflate hydrogen and potentially carbon values.

    • Action: Accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance. Crimp the capsule to ensure no sample is lost and to facilitate a rapid, complete combustion.

  • Analytical Run Sequence:

    • Trustworthiness: A valid analytical run must bracket samples with known standards. This verifies that the instrument's calibration has not drifted during the analysis.

    • Run Order Example:

      • Blank (x3): Run three empty tin capsules to establish the instrument baseline.

      • Calibration Standard (e.g., Acetanilide) (x3): Analyze the standard to verify the calibration is accurate. The results should be within ±0.3% of the theoretical values.

      • Test Sample (x3): Analyze the 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol sample in triplicate.

      • Calibration Check Standard (x1): Re-run the acetanilide standard. This closing standard must also meet the ±0.3% criteria to validate the entire run.

  • Data Analysis and Acceptance:

    • Authoritative Grounding: The average experimental mass percentages for C, H, and N for the test sample should fall within ±0.4% of the theoretical values calculated in Section 1.[4][5]

    • Expertise: If the results are outside this range, do not simply re-run the sample. Investigate potential causes: incomplete combustion (check furnace temperatures and oxygen flow), sample inhomogeneity, or the presence of impurities (e.g., residual solvents, inorganic salts).

Comparison with Alternative Analytical Techniques

While CHNS analysis is ideal for determining the bulk elemental composition of a pure organic compound, other techniques are required to answer different questions, such as the presence of trace metal impurities.[11] This is particularly crucial in drug development, where residual catalysts from synthesis must be quantified.[12]

Decision Logic for Technique Selection

Decision_Tree Start What is the Analytical Goal? Goal1 Confirm Bulk Composition (C, H, N, S) of API? Start->Goal1 Goal2 Quantify Trace Metal Impurities? (e.g., Pd, Pt, Pb, As) Start->Goal2 Goal3 Screen for Unknown Elemental Contaminants? Start->Goal3 Method1 CHNS Combustion Analysis Goal1->Method1 Method2 ICP-MS or ICP-OES Goal2->Method2 Method3 X-Ray Fluorescence (XRF) Goal3->Method3

Caption: Decision tree for selecting an appropriate elemental analysis technique.

Comparative Performance Overview

The following table objectively compares these techniques for the analysis of a pharmaceutical compound like 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol.

FeatureCHNS Combustion AnalysisICP-OES / ICP-MSX-Ray Fluorescence (XRF)
Primary Application Bulk C, H, N, S, O composition of the primary compound.[7]Quantification of trace elemental impurities (metals, etc.).[13][14]Rapid screening and quantification of elements (heavier than Na).[13]
Principle Combustion & TCD Detection.[8]Plasma atomization & atomic emission/mass detection.[13][15]X-ray excitation & fluorescent emission detection.[13]
Sensitivity Percent (%) level.ICP-OES: ppm (parts per million). ICP-MS: ppb (parts per billion) to ppt (parts per trillion).[13][16]ppm to percent level, depending on element and matrix.[13]
Sample Prep Minimal (weighing).Extensive (acid digestion, dissolution).[13]Minimal to none (can analyze solids directly).[13]
Throughput HighLow to MediumVery High
Destructive? YesYesNo
Regulatory Standing Standard for new compound identity and purity confirmation.Mandated by USP <232>/<233> and ICH Q3D for elemental impurity testing.[13][14]Used as a screening tool; can be validated for quantitative use.[17]
Cost (Instrument) ModerateHigh to Very HighModerate to High

Expert Insight: For a new drug candidate, both CHNS analysis and ICP-MS are essential but answer different questions. CHNS analysis confirms you have made the correct molecule with the expected C, H, and N ratios. ICP-MS confirms that the molecule is free from harmful metallic impurities, a critical safety requirement for any potential therapeutic.[14][18] XRF can be a valuable, cost-effective tool for at-line monitoring during process development to quickly screen for catalyst removal before committing to the more time-consuming ICP-MS analysis.[12][13]

Conclusion

The elemental analysis of a novel compound such as 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol is a multi-faceted task that requires a scientifically sound and logical approach. The primary method for confirming its empirical formula is high-precision CHNS combustion analysis, benchmarked against a calculated theoretical composition. The validity of these results must be underpinned by a robust protocol that includes proper instrument calibration, sample preparation, and the use of certified reference standards.

Furthermore, a comprehensive understanding of purity in a pharmaceutical context necessitates a comparative approach. While CHNS analysis confirms the composition of the active ingredient itself, techniques like ICP-MS are indispensable for quantifying potentially toxic trace elemental impurities as mandated by global regulatory bodies. By selecting the appropriate analytical tool for the specific question at hand—be it identity, purity, or contamination—researchers can ensure the quality, safety, and efficacy of new drug candidates, adhering to the stringent principles of GMP.

References

  • Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals. [Link]

  • ASTM International. (2021, November 30). D5291 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • ASTM International. (2021, December 15). Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants1. [Link]

  • ASTM International. (2010, April 30). ASTM D5291-10 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • Scribd. (2024, July 25). Astm D5291-21. [Link]

  • Alpha Resources. D-5291 - Analytical Method. [Link]

  • SciSpace. (2018). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • AZoM. (2023, October 19). What is a CHNS Elemental Analyzer?[Link]

  • The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers. [Link]

  • Journal of Chemistry and Technologies. (2018, January 1). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. [Link]

  • Intertek. elemental impurity analysis. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • Howei Pharm. CAS 69745-22-8 C13H16N2O 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol ≥95%. [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. [Link]

  • Exeter Analytical. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elementar. (2024, June 17). GMP analysis without risks or side effects. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. [Link]

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. [Link]

  • Wikipedia. Combustion analysis. [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. [Link]

  • IQS. Chemical analysis under Good Manufacturing Practices (GMP) Standards. [Link]

  • Pharmaceutical Technology. (2021, March 2). Oncoming Elemental Impurity Analysis. [Link]

  • Mérieux NutriSciences. Elemental Impurities Determination for Pharmaceuticals. [Link]

  • Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. [Link]

  • PubChem. 3-(1H-pyrazol-3-yl)propan-1-ol. [Link]

  • Chromatography Online. (2023, November 1). Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. [Link]

  • IntuitionLabs. (2026, January 25). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. [Link]

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Safety & Regulatory Compliance

Safety

3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol proper disposal procedures

Topic: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Senior Researchers, EHS Officers, and Drug Discovery Scientists

Executive Summary: The "Cradle-to-Grave" Mandate

As a Senior Application Scientist, I must emphasize that the disposal of 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol (hereafter referred to as T-Py-PrOH ) begins at the moment of synthesis or procurement. This compound is a functionalized pyrazole derivative. While specific toxicological data for this exact isomer may be sparse in public databases, its structural motifs (pyrazole ring, p-tolyl group) dictate that it must be managed as a Hazardous Organic Waste .

Immediate Action Directive:

  • Do NOT dispose of down the drain.[1][2]

  • Do NOT treat as general trash.[1][2]

  • Segregate as Non-Halogenated Organic Waste.

  • Disposal Method: High-temperature incineration via a licensed chemical waste contractor.

Hazard Identification & Pre-Disposal Assessment

Before initiating disposal, you must validate the waste profile.[1] In the absence of a compound-specific SDS from a major vendor, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).

Chemical Profile
PropertyDataNote
Chemical Name 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol
Formula C₁₃H₁₆N₂OOrganic Heterocycle
Mol.[1][3][4][5][6][7][8][9][10][11][12] Weight ~216.28 g/mol Likely Solid at STP
Solubility DMSO, Methanol, EthanolLimited water solubility
Primary Hazard Irritant (Skin/Eye/Respiratory) Inferred from Pyrazole class
Secondary Hazard Aquatic Toxicity Common for N-heterocycles
The "Why" Behind the Hazard
  • The Pyrazole Ring: Biologically active nitrogen heterocycles often exhibit kinase inhibitory activity or aquatic toxicity. They are stable and do not degrade rapidly in standard wastewater treatment, necessitating incineration.

  • The Alcohol Chain: Increases polarity but does not negate the toxicity of the aromatic core.

  • The p-Tolyl Group: Adds lipophilicity, potentially increasing bioaccumulation factors in aquatic environments.

Waste Stream Classification Logic

Proper classification prevents dangerous cross-reactions in the waste drum and ensures regulatory compliance (RCRA/EPA). Use the following logic flow to determine the correct waste stream for your specific sample.

WasteClassification Start Start: Identify Waste State IsSolid Is it Solid? Start->IsSolid IsPure Is it Pure Compound? IsSolid->IsPure Yes IsLiquid Is it Liquid/Solution? IsSolid->IsLiquid No SolidWaste Stream A: Solid Hazardous Waste (Non-Halogenated) IsPure->SolidWaste Yes (Vials/Powder) Debris Stream B: Contaminated Debris (Gloves, Weigh Boats) IsPure->Debris No (Wipes/PPE) SolventCheck Solvent Type? IsLiquid->SolventCheck HaloSolvent Contains Halogens? (DCM, Chloroform) SolventCheck->HaloSolvent StreamC Stream C: Halogenated Organic Solvents HaloSolvent->StreamC Yes StreamD Stream D: Non-Halogenated Organic Solvents HaloSolvent->StreamD No (MeOH/DMSO)

Figure 1: Decision logic for segregating T-Py-PrOH waste streams to ensure incinerator compatibility.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired stocks, synthesis yield, lyophilized powders.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal cans if the compound is potentially acidic (though T-Py-PrOH is likely neutral/weakly basic).

  • Transfer: Transfer the solid carefully to avoid dust generation. If the solid is in a small vial (e.g., 20mg), place the entire vial into the waste container. Do not attempt to scrape it out; this reduces exposure risk.

  • Labeling:

    • Primary Constituent: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol.

    • Hazard Checkbox: Toxic, Irritant.[5]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Applicability: HPLC effluent, reaction mixtures, dissolved stocks.

  • Segregation:

    • If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate : Dispose in Non-Halogenated Solvent carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform : Dispose in Halogenated Solvent carboy.

  • Compatibility Check: Ensure the waste carboy does NOT contain strong oxidizers (e.g., Nitric Acid, Peroxides). Pyrazoles can react exothermically with strong oxidizers.

  • Rinsing: Triple-rinse the original vessel with the compatible solvent. Add the rinsate to the waste carboy.

Protocol C: Contaminated Debris

Applicability: Gloves, pipette tips, weighing boats, bench paper.

  • Collection: Place in a clear, heavy-duty polyethylene bag (minimum 4 mil thickness) or a dedicated solid waste bucket.

  • Sealing: When full, "gooseneck" seal the bag with tape or a zip tie.

  • Labeling: Label as "Solid Debris Contaminated with Organic Heterocycles."

Spill Management & Contingency

Accidents happen. Your response determines the severity of the outcome.

PPE Requirements: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a P95/N95 respirator if dust is visible.

SpillResponse Alert 1. Alert & Isolate (Inform Lab Personnel) Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid Cover with wet paper towel (Prevent Dust) -> Scoop SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Sorb pads LiquidSpill->ActionLiquid Final Place in HazWaste Bag Label & Call EHS ActionSolid->Final ActionLiquid->Final

Figure 2: Workflow for containing and cleaning up T-Py-PrOH spills.

Regulatory Framework & Compliance

To ensure your facility remains compliant, reference these standards when filling out your waste manifest.

  • US EPA (RCRA):

    • This compound is not explicitly "P" or "U" listed.[2]

    • Generator Determination: You must classify it based on characteristics. If it shows ignitability (in solvent) it is D001 . If toxic, it falls under general hazardous waste.[1]

    • Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" (unless in flammable solvent) but treat with the same rigor as RCRA waste.

  • European Waste Catalogue (EWC):

    • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

    • Code 07 01 04:* Other organic solvents, washing liquids and mother liquors (if in solution).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Hazardous Waste Generators: Categories and Requirements.

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets.[2][5][10]

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine.

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol

Executive Summary & Hazard Architecture Status: NOVEL / BIOACTIVE INTERMEDIATE Default Control Band: Band 3 (Potent/Toxic) As a specialized pyrazole derivative likely utilized as a scaffold in kinase inhibitor developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Status: NOVEL / BIOACTIVE INTERMEDIATE Default Control Band: Band 3 (Potent/Toxic)

As a specialized pyrazole derivative likely utilized as a scaffold in kinase inhibitor development (e.g., crizotinib analogs), 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol presents a specific toxicological profile that extends beyond generic chemical handling.

The "Why" Behind the Protocol (Structure-Activity Inference)

Standard SDSs for research intermediates are often generic. We derive our safety protocols from the functional groups present:

  • Pyrazole Core: Historically associated with hepatotoxicity and potential metabolic inhibition (alcohol dehydrogenase). Pyrazoles are bioactive pharmacophores; assume biological activity until screened.

  • p-Tolyl Moiety: This lipophilic group increases the partition coefficient (LogP), significantly enhancing dermal absorption rates compared to unsubstituted pyrazoles.

  • Propanol Chain: Increases solubility in polar organic solvents (DMSO, MeOH), creating "vehicle-assisted" skin permeation risks during solution preparation.

Core Directive: Treat this compound as a suspected reproductive toxin and potent skin irritant . Handling requires strict isolation from biological surfaces (skin/lungs).[1][2]

Risk Assessment & PPE Matrix

The following matrix applies the Precautionary Principle . In the absence of specific LD50 data, we default to "High Containment."

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Permeation Defense: The lipophilic p-tolyl group can accelerate breakthrough in thin latex. Nitrile offers superior resistance to the organic solvents (DCM, DMSO) likely used to dissolve this compound.
Respiratory Engineering Control (Primary) Certified Chemical Fume HoodPPE (Secondary) N95 or P100 (only if outside hood)Bioactive Dust: As a solid intermediate, static charge can aerosolize particles. Pyrazole inhalation is a direct route to systemic toxicity.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Crystal Hazard: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses. Goggles provide a sealed environment.
Body Tyvek® Lab Coat (or equivalent) Closed-front, elastic cuffs.Fomite Control: Cotton coats trap dust in fibers, creating a secondary exposure source in breakrooms/offices. Disposable Tyvek sheds particulate matter.

Operational Protocol: Step-by-Step

Phase A: Pre-Handling Preparation
  • Static Mitigation: Pyrazole derivatives are often crystalline solids prone to static buildup. Place an ionizing fan or anti-static mat inside the fume hood before opening the vial.

  • Solvent Selection: If preparing a stock solution, choose the solvent before opening the container.

    • Preferred: DMSO, Methanol (High solubility, but high skin permeability—maintain strict glove discipline).

    • Avoid: Diethyl ether (Static fire risk with dry powders).

Phase B: Active Handling (The "Clean-Dirty" Hand Rule)
  • Step 1: Don PPE in the following order: Booties

    
     Gown 
    
    
    
    Mask
    
    
    Goggles
    
    
    Gloves (Inner)
    
    
    Gloves (Outer, taped to sleeve).
  • Step 2: Open the container only inside the fume hood.

  • Step 3: Use a disposable anti-static spatula. Do not use metal spatulas without grounding, as spark generation is a low but non-zero risk with organic dusts.

  • Step 4 (Weighing):

    • Scenario A (In-Hood Balance): Weigh directly inside the hood.

    • Scenario B (External Balance): Tare the vial inside the hood. Add solid. Cap tightly. Remove to balance. Weigh. Return to hood to adjust. NEVER open the vial on an open bench.

Phase C: Decontamination & Disposal
  • Wipe Down: Clean all tools and the hood surface with a 10% soap/water solution followed by 70% Ethanol. Note: Ethanol alone may spread the lipophilic compound; surfactant (soap) is required to lift it.

  • Waste Stream:

    • Solid Waste: High-Temperature Incineration (Hazardous Waste).

    • Liquid Waste: Segregated Organic Waste (do not mix with oxidizers).

  • Doffing: Remove outer gloves inside the hood and dispose of them as contaminated waste. Remove remaining PPE at the lab exit.

Visual Workflow: Handling Decision Logic

HandlingProtocol Start Start: 3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol FormCheck Is the substance Solid or Solution? Start->FormCheck Solid Solid / Powder FormCheck->Solid Solid Solution Solution (DMSO/MeOH) FormCheck->Solution Liquid StaticRisk CRITICAL: Static Charge Risk Use Ionizer + Anti-static Spatula Solid->StaticRisk Weighing Weighing Protocol: Open ONLY in Fume Hood StaticRisk->Weighing Transfer Transfer/Reaction Setup Weighing->Transfer PermeationRisk CRITICAL: Enhanced Skin Absorption Double Nitrile Gloves Mandatory Solution->PermeationRisk PermeationRisk->Transfer Decon Decon: Surfactant Wipe -> Ethanol Wipe Transfer->Decon Disposal Disposal: High-Temp Incineration Decon->Disposal

Caption: Operational logic flow emphasizing specific risks: static discharge for solids and vehicle-enhanced skin absorption for solutions.

Emergency Response

Accidental Release (Spill)
  • Solid Spill: Do not dry sweep (generates dust). Cover with a wet paper towel (water/surfactant) to dampen, then scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if dissolved in flammable solvents.

Exposure First Aid
  • Skin Contact: Wash immediately with soap and copious water for 15 minutes. Rationale: The p-tolyl group makes it oily; water alone is ineffective.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—pyrazole irritants can cause delayed corneal damage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4] United States Department of Labor.

  • PubChem. (n.d.). Compound Summary: Pyrazole Derivatives Toxicity Profile. National Library of Medicine.

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol
Reactant of Route 2
3-(3-(p-Tolyl)-1H-pyrazol-5-yl)propan-1-ol
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